Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWOAPLLYVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374498 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-73-3 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-chlorobenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate
CAS Number: 62123-73-3
This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a versatile synthetic intermediate with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Physicochemical Properties
This compound, also known as Ethyl 3-chlorobenzoylformate, is an organic compound with the molecular formula C₁₀H₉ClO₃[1]. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62123-73-3 | [1] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | ETHYL 3-CHLOROBENZOYLFORMATE | [1] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |
| LogP | 2.0858 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [1] |
Synthesis
The primary route for the synthesis of aryl α-keto esters like this compound is through the Friedel-Crafts acylation of the corresponding aromatic compound.[2] This classic method involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation (Adapted from the synthesis of the bromo-analog)
This protocol is adapted from the well-established synthesis of the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate, and is expected to be highly applicable for the synthesis of the 3-chloro derivative.
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as a solvent
-
2M Hydrochloric acid (HCl) for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.
-
After the addition is complete, add chlorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Ethyl oxalyl chloride is a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic Data (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.10 | t | ~1.8 | 1H | Ar-H |
| ~7.90 | dt | ~7.8, 1.2 | 1H | Ar-H |
| ~7.65 | ddd | ~8.0, 2.0, 1.0 | 1H | Ar-H |
| ~7.45 | t | ~7.9 | 1H | Ar-H |
| 4.47 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.43 | t | 7.1 | 3H | -OCH₂CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~185.5 | C=O (keto) |
| ~163.8 | C=O (ester) |
| ~135.0 | Ar-C |
| ~134.8 | Ar-C |
| ~132.5 | Ar-C |
| ~130.8 | Ar-C |
| ~128.5 | Ar-C |
| ~125.0 | Ar-C |
| 62.7 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
| Infrared (IR) Spectroscopy | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (ester) |
| ~1685 | Strong | C=O stretch (keto) |
| ~1595, 1475 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key reactive sites: the α-ketoester functionality and the chlorinated phenyl ring.
-
α-Ketoester Moiety: This group is a versatile handle for various chemical transformations. The ketone can undergo nucleophilic addition, condensation, and reduction reactions, while the ester can be hydrolyzed, transesterified, or converted to an amide. This dual reactivity allows for the construction of a wide array of heterocyclic compounds.
-
Aryl Halide: The chlorine atom on the phenyl ring serves as a site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the introduction of diverse substituents and the synthesis of complex molecular scaffolds, which is a crucial strategy in drug discovery programs for generating libraries of compounds for biological screening.
Derivatives of similar α-keto esters have been investigated for a range of biological activities, including their use as intermediates in the synthesis of anticoagulants and other pharmaceuticals. For instance, related compounds are used in the synthesis of quinoxaline and hydantoin derivatives, which are known to possess antimicrobial, anticancer, and anticonvulsant properties.
Experimental and Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis and subsequent reaction of this compound.
References
ETHYL 3-CHLOROBENZOYLFORMATE properties
An In-depth Technical Guide to Ethyl 3-chlorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chlorobenzoylformate, also known as ethyl 2-(3-chlorophenyl)-2-oxoacetate, is an α-keto ester of significant interest in synthetic organic chemistry and biocatalysis. Its utility as a substrate for producing valuable chiral building blocks, such as optically pure mandelate esters, positions it as a relevant compound in the field of drug discovery and development. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in asymmetric synthesis.
Chemical Identity and Physicochemical Properties
Ethyl 3-chlorobenzoylformate is a halogenated aromatic α-keto ester. While extensive experimental data on its physical properties are not widely published, key identifiers and computed values provide a foundational understanding of the compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | Ethyl 3-chlorobenzoylformate |
| CAS Number | 62123-73-3[1][2][3] |
| Molecular Formula | C₁₀H₉ClO₃[1][4] |
| Molecular Weight | 212.63 g/mol [1][4] |
| InChI | InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3[5] |
| InChIKey | AORWOAPLLYVOEU-UHFFFAOYSA-N[5] |
| SMILES | CCOC(=O)C(=O)C1=CC(=CC=C1)Cl[2][6] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Powder or clear liquid | Commercial sources vary in their description.[7] |
| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature | Recommended for maintaining stability.[2][6] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Computationally predicted.[6] |
| logP | 2.0858 | Computationally predicted.[6] |
| Hydrogen Bond Donors | 0 | Computationally predicted.[6] |
| Hydrogen Bond Acceptors | 3 | Computationally predicted.[6] |
| Rotatable Bonds | 3 | Computationally predicted.[6] |
Note: Experimental values for boiling point, melting point, and density are not consistently available in public literature.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Ethyl 3-chlorobenzoylformate. The following data has been reported in the literature.
Table 3: NMR Spectroscopic Data (CDCl₃)
| Type | Chemical Shift (δ) / ppm | Assignment |
| ¹H NMR | 1.43 (t, J = 7.2 Hz, 3H) | -O-CH₂-CH₃ |
| 4.46 (q, J = 7.2 Hz, 2H) | -O-CH₂ -CH₃ | |
| 7.47 (t, J = 7.8 Hz, 1H) | Ar-H | |
| 7.60-7.65 (m, 1H) | Ar-H | |
| 7.89-7.94 (m, 1H) | Ar-H | |
| 8.00-8.03 (m, 1H) | Ar-H | |
| ¹³C NMR | 14.2 | -O-CH₂-CH₃ |
| 62.8 | -O-CH₂ -CH₃ | |
| 128.3 | Ar-C | |
| 129.9 | Ar-C | |
| 130.3 | Ar-C | |
| 134.1 | Ar-C | |
| 134.9 | Ar-C | |
| 163.2 (Est.) | C =O (Ester) | |
| 185.1 (Est.) | C =O (Keto) |
NMR data sourced from a supplementary information file from The Royal Society of Chemistry.[1] The chemical shifts for the two carbonyl carbons were not explicitly listed for this compound but are estimated based on a structurally similar compound (Ethyl 4-bromobenzoylformate) from the same source.
Synthesis and Experimental Protocols
The synthesis of α-keto esters like Ethyl 3-chlorobenzoylformate can be achieved through various methods. A notable example is the rhodium-catalyzed reaction of ethyl cyanoformate with an appropriate arylboronic acid.[1]
General Synthesis Protocol: Rhodium-Catalyzed Cross-Coupling
This protocol describes the synthesis of Ethyl 3-chlorobenzoylformate from 3-chlorophenylboronic acid and ethyl cyanoformate.
Reagents and Equipment:
-
3-chlorophenylboronic acid
-
Ethyl cyanoformate
-
[Rh(OH)(cod)]₂ (Rhodium catalyst)
-
Boric acid (H₃BO₃)
-
1,4-Dioxane (freshly distilled)
-
Ethyl acetate (AcOEt)
-
Citric acid (10% aqueous solution)
-
Water and Brine
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Preparative thin-layer chromatography (TLC) equipment
Procedure:
-
In a reaction vessel under an Argon atmosphere, combine 3-chlorophenylboronic acid (0.6 mmol, 1.2 equiv), boric acid (1.0 mmol, 2.0 equiv), [Rh(OH)(cod)]₂ (0.0125 mmol, 2.5 mol%), and ethyl cyanoformate (0.5 mmol, 1.0 equiv) in 1,4-dioxane (1 ml).[1]
-
Stir the mixture for 30 minutes at room temperature.[1]
-
Heat the reaction mixture to 60 °C and maintain for 3 hours.[1]
-
After the reaction period, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 ml) and wash with a 10% aqueous citric acid solution (5 ml).[1]
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 5 ml).[1]
-
Combine all organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting residue by preparative thin-layer chromatography (using a hexane:ethyl acetate solvent system) to yield Ethyl 3-chlorobenzoylformate. An 81% yield has been reported for this procedure.[1]
Applications in Drug Development and Asymmetric Synthesis
The primary application of Ethyl 3-chlorobenzoylformate is as a prochiral substrate in asymmetric synthesis to produce enantiomerically pure α-hydroxy esters (mandelates). These products are valuable chiral intermediates for the synthesis of pharmaceuticals.
Biocatalytic Reduction
Ethyl 3-chlorobenzoylformate serves as a substrate for aldo-keto reductase (AKR) enzymes.[3] These enzymes, often from microorganisms like Candida tenuis, catalyze the stereoselective reduction of the α-keto group to a hydroxyl group, using a cofactor such as NADH. This enzymatic transformation is highly valued for its exceptional enantioselectivity, often yielding the corresponding ethyl (R)- or (S)-3-chloromandelate with high turnover numbers and enantiomeric excess.[3]
The efficiency of this reduction can be significantly enhanced through protein engineering of the reductase enzyme, making it a viable method for the industrial production of chiral intermediates.[3]
Asymmetric Hydrogenation
In addition to biocatalysis, Ethyl 3-chlorobenzoylformate is used in metal-catalyzed asymmetric hydrogenation reactions.[4] Chiral catalysts, such as platinum nanoparticles stabilized by chiral ionic liquids, can facilitate the hydrogenation of the keto group to produce the chiral alcohol with high conversion and enantioselectivity.[4] This method represents a key strategy in chemical synthesis for creating stereogenic centers.
Safety and Handling
Specific safety and toxicology data for Ethyl 3-chlorobenzoylformate are not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the specific vendor.
Conclusion
Ethyl 3-chlorobenzoylformate is a valuable reagent for chemists in the pharmaceutical and fine chemical industries. Its utility as a precursor to enantiomerically pure α-hydroxy esters via both biocatalytic and chemocatalytic routes underscores its importance. While comprehensive physical property data is sparse, the available information on its synthesis, characterization, and reactivity provides a solid foundation for its application in research and development.
References
- 1. rsc.org [rsc.org]
- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 3. Acceleration of an aldo-keto reductase by minimal loop engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mthis compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Molecular Structure and SMILES of C10H9ClO3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, isomers, and relevant biological data for the chemical formula C10H9ClO3. The primary focus is on the most scientifically and pharmaceutically significant isomer, Clofibric Acid, a well-known peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended to serve as a valuable resource for professionals in research and drug development.
Understanding Isomerism for C10H9ClO3
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1] This difference in atomic arrangement can lead to distinct physical and chemical properties. For the molecular formula C10H9ClO3, several types of structural isomers are theoretically possible, though one is predominantly studied.
-
Positional Isomers: These isomers have the same carbon skeleton and functional groups, but the position of the functional groups on the skeleton differs.[2] For C10H9ClO3, this could involve the chlorine atom being at different positions on the aromatic ring (ortho, meta, or para).
-
Functional Group Isomers: These isomers have the same molecular formula but different functional groups.[3] For instance, a C10H9ClO3 molecule could exist as a carboxylic acid, an ester, or contain other functional groups like a ketone or an aldehyde, leading to vastly different chemical properties.[4]
While multiple isomers can be drawn, the vast majority of scientific literature and research in drug development for C10H9ClO3 centers on 2-(4-chlorophenoxy)-2-methylpropanoic acid , commonly known as Clofibric Acid .
Core Compound Profile: Clofibric Acid
Clofibric acid is the biologically active metabolite of the lipid-lowering drug clofibrate.[5] It functions as a PPARα agonist, playing a crucial role in the regulation of lipid metabolism.[6]
Molecular Structure and SMILES:
Quantitative Data Summary
The following table summarizes key quantitative data for Clofibric Acid, compiled from various chemical and pharmacological databases.
| Property | Value | Reference |
| Molecular Formula | C10H11ClO3 | [5] |
| Molecular Weight | 214.64 g/mol | [5] |
| Melting Point | 118-123 °C | [6] |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Solubility in DMSO | ≥9.35 mg/mL | [7] |
| Solubility in Ethanol | ≥123.2 mg/mL | [7] |
| PPARα EC50 | ~55 µM | [6] |
Experimental Protocols
A key experiment for assessing the activity of Clofibric Acid and other fibrates is the PPARα activation assay, often a cell-based reporter assay.
Representative Experimental Protocol: PPARα Luciferase Reporter Assay
This protocol describes a general method for quantifying the agonist activity of a test compound like Clofibric Acid on human PPARα using a luciferase reporter system.
-
Cell Culture and Plating:
-
Use a mammalian cell line (e.g., HEK293, HepG2) engineered to express the human PPARα protein and a luciferase reporter gene linked to a PPARα-responsive promoter.[8]
-
Thaw cryopreserved reporter cells in a 37°C water bath and suspend them in the provided Cell Recovery Medium.[8]
-
Dispense 100 µL of the cell suspension into the wells of a 96-well assay plate and incubate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of Clofibric Acid in a suitable solvent like DMSO.
-
Perform a serial dilution of the Clofibric Acid stock to create a range of concentrations for dose-response analysis (e.g., 0.412 nM to 300 nM).[8]
-
Prepare a positive control (e.g., a known potent PPARα agonist like GW7647) and a negative control (vehicle, e.g., DMSO at a final concentration ≤ 0.4%).[8]
-
-
Cell Treatment:
-
After the initial incubation, discard the cell recovery medium from the wells.
-
Add 100 µL of the prepared treatment media (containing different concentrations of Clofibric Acid, positive control, or negative control) to the respective wells.[8]
-
Incubate the plate for another 22-24 hours under the same conditions.[8]
-
-
Luciferase Assay and Data Acquisition:
-
Prepare the Luciferase Detection Reagent by mixing the provided detection substrate and buffer.[8]
-
Remove the assay plate from the incubator and discard the treatment media.[9]
-
Add 100 µL of the Luciferase Detection Reagent to each well.[9]
-
Immediately measure the luminescence using a plate-reading luminometer.[9]
-
-
Data Analysis:
-
Quantify the luminescence as Relative Light Units (RLU).
-
Normalize the RLU values by calculating the fold-activation over the vehicle control.
-
Plot the fold-activation against the log of the compound concentration and fit a non-linear regression curve to determine the EC50 value.
-
Visualization of Core Mechanisms
Signaling Pathway for PPARα Activation by Clofibric Acid
The following diagram illustrates the mechanism of action of Clofibric Acid as a PPARα agonist.
Caption: PPARα signaling pathway activated by Clofibric Acid.
Experimental Workflow for PPARα Luciferase Reporter Assay
The following diagram outlines the key steps in the experimental protocol described above.
Caption: Workflow for a PPARα luciferase reporter assay.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 4. Key Notes On Functional Isomerism [unacademy.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. korambiotech.com [korambiotech.com]
- 9. med.emory.edu [med.emory.edu]
Spectroscopic and Synthetic Profile of Ethyl 2-(3-chlorophenyl)-2-oxoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, experimentally determined Nuclear Magnetic Resonance (NMR) data, and predicted Infrared (IR) and Mass Spectrometry (MS) data based on closely related analogs. Furthermore, detailed experimental protocols for its synthesis and spectroscopic characterization are provided to support its application in research and development.
Physicochemical Properties
This compound is a halogenated aromatic alpha-keto ester. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 62123-73-3 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |
| Molecular Weight | 212.63 g/mol | [1][2] |
| Synonyms | Ethyl 3-chlorobenzoylformate | [1][2] |
| Appearance | Colorless liquid | |
| Storage | Store in a cool, dry place, sealed. Recommended storage at 2-8°C. | [1][2] |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The ¹H and ¹³C NMR data are experimentally determined, while the IR and MS data are predicted based on the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data was obtained in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.94 | s | 1H | Ar-H | |
| 7.84 | d | 1H | 7.8 | Ar-H |
| 7.58-7.52 | m | 1H | Ar-H | |
| 7.39 | t | 1H | 7.8 | Ar-H |
| 4.38 | q | 2H | 7.0 | -OCH₂CH₃ |
| 1.36 | t | 3H | 7.0 | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 184.8 | C=O (keto) |
| 163.0 | C=O (ester) |
| 135.2 | Ar-C |
| 134.8 | Ar-C |
| 134.1 | Ar-C |
| 130.2 | Ar-C |
| 129.9 | Ar-C |
| 128.2 | Ar-C |
| 62.6 | -OCH₂CH₃ |
| 14.1 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Predicted)
Note: The following IR data is predicted based on characteristic group frequencies and data for the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate.[3]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (keto) |
| ~1590, 1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1080 | Medium | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
Note: The following mass spectrometry fragmentation data is predicted based on the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate. The molecular ion peak will differ due to the different halogen.[3]
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Interpretation |
| 212/214 | [M]⁺ (Molecular ion peak with Cl isotopes) |
| 183/185 | [M - C₂H₅]⁺ |
| 169 | [M - OCH₂CH₃]⁺ |
| 141 | [M - COOCH₂CH₃]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established Friedel-Crafts acylation methods for the synthesis of analogous aryl ketoesters.[4]
Materials:
-
3-Chlorobromobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 3-chlorobromobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis Protocols
The following are generalized protocols for acquiring the spectroscopic data.[3]
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse width, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds. Accumulate a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm).
3.2.2. IR Spectroscopy
-
Sample Preparation: For a liquid sample, prepare a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample holder. Record the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add at least 16 scans.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
3.2.3. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition: Use a standard electron energy of 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Physical and chemical properties of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of this compound, a key organic intermediate. It details the compound's physicochemical properties, spectroscopic profile, synthesis and purification protocols, and its applications in synthetic chemistry, particularly in the development of heterocyclic compounds relevant to the pharmaceutical industry.
Physicochemical and Computational Properties
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 62123-73-3 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | ETHYL 3-CHLOROBENZOYLFORMATE | [1] |
| Purity | ≥96-97% | [1][3] |
| Appearance | Not explicitly stated; related compounds are colorless to pale-yellow liquids. | |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| TPSA (Topological Polar Surface Area) | 43.37 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.0858 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Spectroscopic Profile
Experimental spectra for this compound are not widely published. The following data is predicted based on its structural analogue, Ethyl 2-(3-bromophenyl)-2-oxoacetate, and serves as a reliable reference for spectral interpretation.[4]
Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | t (J ≈ 1.8 Hz) | 1H | H-2' (Ar-H) |
| ~7.95 | dt (J ≈ 7.8, 1.2 Hz) | 1H | H-6' (Ar-H) |
| ~7.70 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | H-4' (Ar-H) |
| ~7.40 | t (J ≈ 7.9 Hz) | 1H | H-5' (Ar-H) |
| 4.47 | q (J = 7.1 Hz) | 2H | -OCH₂ CH₃ |
| 1.43 | t (J = 7.1 Hz) | 3H | -OCH₂CH₃ |
Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | C =O (keto) |
| ~163.5 | C =O (ester) |
| ~137.0 | C-3' (Ar-C) |
| ~134.5 | C-1' (Ar-C) |
| ~132.0 | C-6' (Ar-C) |
| ~130.5 | C-5' (Ar-C) |
| ~128.0 | C-2' (Ar-C) |
| ~123.0 | C-4' (Ar-C) |
| 62.5 | -OCH₂ CH₃ |
| 14.0 | -OCH₂CH₃ |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (keto) |
| ~1590, 1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
Experimental Protocols
The following protocols are based on established methodologies for analogous compounds and are directly applicable for the synthesis, purification, and analysis of this compound.
Synthesis Protocol: Friedel-Crafts Acylation
The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst.
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard flame-dried glassware, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM. Cool the suspension to 0°C using an ice bath.
-
Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.
-
Arene Addition: Following the formation of the acylium ion, add chlorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity and concentration of aromatic keto esters. The following provides a starting point for method development.
Instrumentation & Conditions:
-
System: Standard HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). This should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan (typically in the 254-280 nm range for aromatic ketones).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards through serial dilution (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter prior to injection.
-
Analysis: Inject the standards to create a calibration curve, followed by the samples to determine purity or concentration.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is governed by its two adjacent electrophilic carbonyl groups (ketone and ester) and the chlorinated phenyl ring.
-
Carbonyl Reactivity: The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This allows for selective reactions. A key application is its condensation with binucleophiles to form heterocyclic systems.
-
Aryl Chloride Reactivity: The chlorine atom on the phenyl ring is relatively unreactive towards nucleophilic aromatic substitution but can be utilized in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.
Application: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. They can be synthesized via the condensation of an α-dicarbonyl compound with an o-phenylenediamine.
Reaction Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid or ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
This technical guide serves as a foundational resource for the handling, synthesis, and application of this compound in a research and development context. Researchers should always consult safety data sheets (SDS) before handling any chemicals and may need to optimize the provided protocols for their specific experimental conditions.
References
An In-depth Technical Guide to the Friedel-Crafts Synthesis of Aryl Ketoesters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts synthesis of aryl ketoesters, a pivotal reaction in organic chemistry for the formation of carbon-carbon bonds and the introduction of versatile ketoester moieties to aromatic and heteroaromatic rings. Aryl ketoesters are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. This document details the core principles of the reaction, provides specific experimental protocols for the synthesis of α, β, and γ-aryl ketoesters, and presents quantitative data to facilitate comparison of methodologies.
Core Principles of Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The key reactive intermediate is a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid.[1]
The primary advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, thus preventing multiple acylations.[2] This allows for the synthesis of monoacylated products with high selectivity.
Limitations of the reaction include:
-
The aromatic ring must be at least as reactive as a halobenzene. Rings with strongly deactivating substituents do not react.
-
The reaction often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst.
-
Aromatic rings containing basic functional groups like amines can be problematic as they can be acylated or complex with the Lewis acid.
Synthesis of α-Aryl Ketoesters
α-Aryl ketoesters, also known as aryl glyoxylic esters, are valuable synthetic intermediates. A common route to these compounds involves the Friedel-Crafts acylation of arenes with an oxalyl chloride derivative, such as ethyl oxalyl chloride. For electron-rich heterocycles like indoles and pyrroles, the reaction can proceed under milder conditions.
Acylation of Arenes with Ethyl Oxalyl Chloride
The direct acylation of simple arenes with ethyl oxalyl chloride in the presence of a strong Lewis acid like aluminum chloride provides a direct route to ethyl aryl glyoxylates.
Acylation of Indoles
Indoles react readily with oxalyl chloride to form an indole-3-glyoxylyl chloride, which can then be treated with an alcohol to yield the corresponding α-ketoester.[3] This two-step, one-pot procedure is highly efficient for the synthesis of indole-3-glyoxylic esters.[4]
Synthesis of β-Aryl Ketoesters
β-Aryl ketoesters are important building blocks in the synthesis of various heterocyclic compounds and pharmaceuticals. A direct approach to these molecules is the Friedel-Crafts acylation of an aromatic compound with a malonyl monoester monoacyl chloride.
Acylation of Arenes with Ethyl Malonyl Chloride
The reaction of an arene with ethyl malonyl chloride in the presence of a Lewis acid catalyst affords the corresponding ethyl 3-aryl-3-oxopropanoate.
Synthesis of γ-Aryl Ketoesters
γ-Aryl ketoesters are key intermediates in the synthesis of various cyclic compounds, including tetralones, and are found in the structure of numerous biologically active molecules. The most direct Friedel-Crafts approach involves the acylation of an arene with a succinic acid monoester derivative.
Acylation of Arenes with Ethyl Succinoyl Chloride
The Friedel-Crafts acylation of arenes with ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride) provides a straightforward route to ethyl 4-aryl-4-oxobutanoates.[5]
Acylation of Arenes with Succinic Anhydride and Subsequent Esterification
An alternative two-step process involves the Friedel-Crafts acylation of an arene with succinic anhydride to form a 4-aryl-4-oxobutanoic acid, which is then esterified to the desired γ-ketoester.[6][7]
Quantitative Data Presentation
The following tables summarize quantitative data for the synthesis of various aryl ketoesters via Friedel-Crafts acylation and related methods.
Table 1: Synthesis of α-Aryl Ketoesters
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzene | Ethyl oxalyl chloride | AlCl₃ | None (solvent-free) | 2 | RT | 86 | [8] |
| Indole | Oxalyl chloride, then EtOH | None | THF | 3, then 18 | RT | 20-78 | [4] |
| N-Ts-pyrrole | 1-Naphthoyl chloride | AlCl₃ | Dichloromethane | - | RT | - | [9] |
Table 2: Synthesis of β-Aryl Ketoesters
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzene | Ethyl malonyl chloride | AlCl₃ | - | - | - | - | |
| Phenol | Ethyl cyanoacetate | AlCl₃ | Dichloromethane | 24 | 20 | - | [10] |
Table 3: Synthesis of γ-Aryl Ketoesters
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Toluene | Ethyl 4-chloro-4-oxobutanoate | AlCl₃ | Dichloromethane | 2-4 | RT | - | [5] |
| Benzene | Succinic anhydride | AlCl₃ | Benzene | 0.5 | Reflux | - | [6] |
| Anisole | Succinic anhydride | AlCl₃ | - | - | - | - | [7][11] |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of an Arene with an Acyl Chloride
Materials:
-
Anhydrous aluminum chloride (1.1 equiv)
-
Anhydrous dichloromethane (as solvent)
-
Aromatic compound (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred suspension.
-
After the addition of the acyl chloride is complete, add the aromatic compound dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[5][12]
Synthesis of Ethyl 4-oxo-4-(p-tolyl)butanoate
Materials:
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane
-
Toluene (1.0 equivalent)
-
Ethyl 4-chloro-4-oxobutanoate (1.0 equivalent)
Procedure:
-
In a fume hood, to a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride.
-
Add anhydrous dichloromethane to the flask and cool the stirred suspension to 0 °C in an ice bath.
-
A solution of toluene and ethyl 4-chloro-4-oxobutanoate in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction is worked up by carefully pouring the mixture into a beaker of ice and concentrated HCl.
-
The product is extracted with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 4-oxo-4-(p-tolyl)butanoate.[5]
Synthesis of Indole-3-glyoxylic acid ethyl ester
Materials:
-
Indole
-
Oxalyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (absolute)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMAP (4-Dimethylaminopyridine)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve indole in anhydrous THF.
-
Cool the solution to 0 °C and add oxalyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 3 hours to form the indole-3-glyoxylyl chloride intermediate.
-
In a separate flask, prepare a solution of ethanol, DIPEA, and a catalytic amount of DMAP in THF.
-
Add the solution of the acylating agent to the freshly prepared indole-3-glyoxylyl chloride solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired indole-3-glyoxylic acid ethyl ester.[4]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Experimental Workflow.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajprd.com [ajprd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces - Google Patents [patents.google.com]
- 11. Predict the products of the following reactions.(d) anisole + suc... | Study Prep in Pearson+ [pearson.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Starting Materials and Synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a key intermediate in pharmaceutical and chemical research. This document details the necessary starting materials, provides established experimental protocols, and presents quantitative data to support laboratory synthesis.
Introduction
This compound is an alpha-keto ester whose structural features make it a versatile building block in organic synthesis. The presence of a reactive ketone, an ester functional group, and a chlorinated phenyl ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds of medicinal interest. This guide explores the three principal synthetic strategies for its preparation: Friedel-Crafts acylation, Grignard reaction, and the oxidation of a precursor alcohol.
Synthesis of Key Starting Materials
The successful synthesis of the target compound relies on the availability and purity of its precursors. This section details the preparation of two critical starting materials: 3-chlorobenzoyl chloride and ethyl oxalyl chloride.
Synthesis of 3-Chlorobenzoyl Chloride
3-Chlorobenzoyl chloride is most commonly synthesized from 3-chlorobenzoic acid. A reliable method involves the use of thionyl chloride (SOCl₂).
Experimental Protocol:
A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) is stirred overnight at 90°C.[1] Following the reaction, the excess thionyl chloride is removed under vacuum to yield 3-chlorobenzoyl chloride as a light yellow oil.[1]
| Starting Material | Reagent | Temperature | Time | Product | Yield |
| 3-Chlorobenzoic Acid | Thionyl Chloride | 90°C | Overnight | 3-Chlorobenzoyl Chloride | 90%[1] |
Synthesis of Ethyl Oxalyl Chloride
Ethyl oxalyl chloride can be prepared via a two-step process from diethyl oxalate or a one-step process from oxalyl chloride.
Two-Step Protocol from Diethyl Oxalate:
-
Formation of Potassium Monoethyl Oxalate: A mixture of potassium acetate (20 g), water (30 mL), and diethyl oxalate (29.2 g, 0.2 mol) is stirred at 70-80°C for 2 hours. The reaction mixture is then cooled and concentrated. Ethanol and ether are added to precipitate the product, which is collected by filtration.
-
Conversion to Ethyl Oxalyl Chloride: The dried potassium monoethyl oxalate (20.6 g, 0.13 mol) is mixed with diethyl ether (20 mL) and cooled in an ice bath. Thionyl chloride (30 g, 0.25 mol) is added slowly, and the mixture is heated under reflux for 15 hours. The solid potassium chloride is removed by filtration, and the filtrate is distilled to collect the fraction at 125-130°C.
| Starting Material | Reagents | Temperature | Time | Intermediate/Product | Yield |
| Diethyl Oxalate | Potassium Acetate, Water | 70-80°C | 2 hours | Potassium Monoethyl Oxalate | 76% |
| Potassium Monoethyl Oxalate | Thionyl Chloride, Diethyl Ether | Reflux | 15 hours | Ethyl Oxalyl Chloride | 69% |
One-Step Protocol from Oxalyl Chloride:
Oxalyl chloride is reacted with absolute ethanol in the presence of a diluent such as diethyl oxalate at a temperature of 15-19°C. This method offers a higher yield and simpler procedure.
| Starting Material | Reagent | Diluent | Temperature | Product | Yield |
| Oxalyl chloride | Absolute Ethanol | Diethyl Oxalate | 15-19°C | Ethyl Oxalyl Chloride | 85-88% |
Synthetic Routes to this compound
There are three primary methods for the synthesis of this compound, each with distinct advantages and considerations.
Method 1: Friedel-Crafts Acylation
This classic method involves the direct acylation of chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The chloro-substituent on the benzene ring is an ortho, para-director, leading to a mixture of isomers, with the para-substituted product being the major isomer due to reduced steric hindrance.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous aluminum chloride (1.2 equivalents) is suspended in an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The suspension is cooled to 0-5°C in an ice bath.
-
Reagent Addition: A solution of ethyl oxalyl chloride (1.0 equivalent) and chlorobenzene (1.0 to 2.0 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
References
Reactivity of alpha-keto esters with aryl halides
An In-depth Technical Guide to the Reactivity of α-Keto Esters with Aryl Halides
Introduction
The formation of a carbon-carbon bond between an aromatic ring and the α-position of a carbonyl compound is a cornerstone of modern organic synthesis. The resulting α-aryl keto esters are valuable building blocks for a wide range of biologically active molecules and pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the primary catalytic methods for achieving the arylation of α-keto esters with aryl halides, focusing on palladium-catalyzed, copper-catalyzed, and photoredox-mediated approaches.
Core Catalytic Strategies
The direct α-arylation of α-keto esters has been successfully achieved using several catalytic systems. The most prominent among these are palladium-based catalysts, which have been extensively studied and optimized. Copper-catalyzed systems, often leveraging ligands like amino acids, offer a more economical alternative. More recently, photoredox catalysis has emerged as a powerful method, enabling these transformations under mild, metal-free conditions.
Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of carbonyl compounds is a well-established and versatile method.[4][5] The reaction typically involves the coupling of an enolate, generated from the α-keto ester and a base, with an aryl halide in the presence of a palladium catalyst. The success of this reaction is highly dependent on the choice of ligand, which is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
The generally accepted mechanism for this transformation involves three key stages:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate.[6]
-
Transmetalation/Deprotonation: The α-keto ester forms an enolate in the presence of a base. This enolate then displaces the halide on the arylpalladium(II) complex.[6]
-
Reductive Elimination: The resulting arylpalladium(II) enolate intermediate undergoes reductive elimination to form the desired α-aryl keto ester and regenerate the Pd(0) catalyst.[4][5][6]
Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biphenyl-based ligands, are highly effective in these systems, leading to high yields and broad substrate scope.[1][4][7]
Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, present a cost-effective alternative to palladium-based systems.[8] These reactions have been successfully applied to the coupling of aryl halides with various nucleophiles, including the enolates of β-keto esters.[9][10] The use of specific ligands, such as amino acids (e.g., L-proline) or β-keto esters themselves, has been shown to significantly accelerate the reaction and broaden its scope, allowing it to proceed under milder conditions.[9][10]
Photoredox Catalysis
Visible-light photoredox catalysis has recently emerged as a powerful and green alternative for C-C bond formation.[11][12] This approach allows for the generation of radical intermediates under exceptionally mild conditions, often without the need for a transition metal.[11][13] In the context of α-keto esters, photoredox catalysis can facilitate the generation of an α-radical from the ester enolate, which then couples with an aryl radical generated from the aryl halide.[13] This methodology is characterized by its operational simplicity and high functional group tolerance.[11]
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed α-arylation of α-keto esters, providing a quantitative comparison of different catalytic systems.
Table 1: Palladium-Catalyzed Arylation of tert-Butyl α-Keto Ester with Aryl Bromides[1]
| Entry | Aryl Bromide (Ar-Br) | Base | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | NaHMDS | P(t-Bu)₃ | 95 |
| 2 | 4-Bromoanisole | NaHMDS | P(t-Bu)₃ | 92 |
| 3 | 4-Bromobenzonitrile | NaHMDS | P(t-Bu)₃ | 91 |
| 4 | 3-Bromopyridine | NaHMDS | P(t-Bu)₃ | 85 |
| 5 | 5-Bromoindole | NaHMDS | P(t-Bu)₃ | 88 |
| 6 | 2-Bromotoluene | NaHMDS | P(t-Bu)₃ | 75 |
Conditions: 1.0 equiv α-keto ester, 2.0 equiv aryl bromide, 3.0 equiv base, 2 mol % Pd₂(dba)₃, 8 mol % ligand, in Toluene at 110 °C for 12 h.[1]
Table 2: Palladium-Catalyzed Arylation of Esters with Aryl Chlorides[7]
| Entry | Ester | Aryl Chloride (Ar-Cl) | Catalyst System | Yield (%) |
| 1 | tert-Butyl Propionate | Chlorobenzene | {[P(t-Bu)₃]PdBr}₂ | 99 |
| 2 | tert-Butyl Propionate | 4-Chlorotoluene | {[P(t-Bu)₃]PdBr}₂ | 98 |
| 3 | Methyl Isobutyrate | 4-Chloroanisole | Pd(dba)₂ / P(t-Bu)₃ | 95 |
| 4 | tert-Butyl Acetate | Chlorobenzene | Pd(dba)₂ / Q-phos | 85 |
Conditions vary but generally involve 0.2–1 mol % palladium catalyst with the sodium enolate of the ester.[7]
Experimental Protocols
This section provides a representative experimental protocol for the palladium-catalyzed α-arylation of an α-keto ester.
General Procedure for Pd-Catalyzed α-Arylation of an α-Keto Ester
Materials:
-
α-Keto ester (1.0 mmol)
-
Aryl bromide (2.0 mmol)
-
Sodium hexamethyldisilazide (NaHMDS) (3.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol %)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol %)
-
Anhydrous toluene (5 mL)
Procedure:
-
Catalyst Preparation: In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ and P(t-Bu)₃. Anhydrous toluene is added, and the mixture is stirred for 10 minutes.
-
Reagent Addition: The α-keto ester, aryl bromide, and NaHMDS are added to the Schlenk tube.
-
Reaction: The tube is sealed, removed from the glovebox, and heated to 110 °C in an oil bath with stirring for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-aryl keto ester.
Conclusion
The α-arylation of keto esters with aryl halides is a pivotal transformation in modern organic chemistry, with palladium catalysis being the most mature and widely used method. The development of robust ligands has been instrumental in achieving high yields and broad functional group tolerance. Emerging techniques, particularly photoredox catalysis, offer promising green alternatives that operate under mild conditions. The choice of catalytic system ultimately depends on the specific substrate, desired functional group compatibility, and economic considerations. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize these powerful synthetic methodologies.
References
- 1. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A beta-keto ester as a novel, efficient, and versatile ligand for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Photoredox Activation for the Direct β-Arylation of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocatalyzed Direct α-Alkylation of Esters Using Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Synthetic Applications of Ethyl 2-(3-chlorophenyl)-2-oxoacetate (>97% Purity): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available Ethyl 2-(3-chlorophenyl)-2-oxoacetate with a purity greater than 97%. It is intended to assist researchers, chemists, and professionals in drug development in sourcing this key reagent and utilizing it effectively in synthetic applications. This document outlines key specifications from various suppliers, a detailed experimental protocol for a representative synthetic transformation, and a visual representation of the synthetic workflow.
Commercial Availability
This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. Several chemical suppliers offer this compound at a purity of >97%. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate a comparative analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| ChemScene | This compound | 62123-73-3 | C₁₀H₉ClO₃ | 212.63 | ≥97% | Sealed in dry, 2-8°C[1] |
| 2a biotech | This compound | 62123-73-3 | Not Specified | Not Specified | 96%+ | Not Specified[2] |
Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Utility and Experimental Protocol
This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, which are prominent motifs in many pharmaceutical agents. The presence of the α-ketoester functionality allows for a range of chemical transformations, including condensations, cyclizations, and multicomponent reactions.
The following is a detailed, representative experimental protocol for the synthesis of a quinoxaline derivative, a privileged scaffold in drug discovery. This protocol is adapted from established procedures for the analogous bromo-substituted compound and is expected to be readily applicable to the chloro-analog.
Synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one
This protocol details the condensation reaction between this compound and o-phenylenediamine to yield 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
Materials:
-
This compound (>97%)
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water while stirring.
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one from this compound and o-phenylenediamine.
Caption: Synthetic workflow for the formation of a quinoxaline derivative.
References
Ethyl 2-(3-chlorophenyl)-2-oxoacetate safety and handling
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
This guide provides comprehensive safety and handling information for this compound (CAS No. 62123-73-3), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency response protocols.
Physicochemical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 62123-73-3 | [1] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | [2] |
| Purity | ≥97% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |
| LogP | 2.0858 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification and associated precautionary statements. A related compound, Ethyl 2-chloro-2-oxoacetate, is noted to be a flammable liquid and vapor that causes severe skin burns, eye damage, and may cause respiratory irritation.[3]
| Hazard Category | GHS Classification | Hazard Statement (H-code) | Precautionary Statement (P-code) | Signal Word | Pictograms |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | Warning | GHS07 |
This data is representative of similar compounds and should be used as a guideline. Refer to the specific Safety Data Sheet (SDS) for the exact product in use.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure personnel safety and maintain the integrity of the compound.
Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the work area.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and take precautionary measures against static discharges.[3][5]
-
Inhalation/Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin, eyes, and clothing.[7]
Storage Conditions
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][5][6]
-
Temperature: Store at recommended temperatures, typically 2-8°C, and protect from sunlight.[1][4]
-
Incompatible Materials: Avoid storage with acids, bases, oxidizing agents, and reducing agents.[5]
Emergency and First-Aid Measures
Immediate and appropriate action is crucial in the event of an exposure or accident.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on the potential for exposure. The following provides a general guideline.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[9] |
| Skin Protection | Wear chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl) and a lab coat or coveralls.[4] |
| Respiratory Protection | If exposure limits are exceeded or ventilation is inadequate, use an air-purifying respirator with organic vapor cartridges or a supplied-air respirator.[4] |
Experimental Safety Protocols
Specific experimental protocols for the toxicity of this compound are not detailed in the provided search results. Therefore, a representative methodology based on established OECD guidelines for a related assessment is provided below.
Representative Protocol: Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
-
Objective: To assess the potential of this compound to cause skin irritation or corrosion.
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Procedure:
-
Approximately 24 hours before the test, a section of the animal's dorsal fur is clipped.
-
A dose of 0.5 mL of the liquid test substance is applied to a small area (approx. 6 cm²) of the clipped skin.
-
The treated area is covered with a gauze patch and secured with non-irritating tape.
-
The exposure duration is typically 4 hours. After this period, the patch and any residual test substance are removed.
-
The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant if the scores meet specific criteria defined in the guideline.
-
Endpoint: The primary endpoint is the determination of skin irritation potential, classified according to the Globally Harmonized System (GHS).
Visualized Workflows and Relationships
Chemical Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical substances.
Emergency Spill Response
This flowchart outlines the critical steps for responding to an accidental spill of this compound.
Caption: Emergency response flowchart for chemical spills.
References
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 2-(4-chlorophenyl)-2-oxoacetate | 34966-48-8 [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. media.hiscoinc.com [media.hiscoinc.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. aktasdis.com [aktasdis.com]
- 8. carlroth.com [carlroth.com]
- 9. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Storage and Stability of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions, stability profile, and relevant experimental methodologies for Ethyl 2-(3-chlorophenyl)-2-oxoacetate (CAS No: 62123-73-3). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and preventing degradation.
Recommended Storage Conditions
Proper storage is essential to preserve the integrity of this compound. The primary recommendations are based on information from safety data sheets and chemical suppliers. The compound should be stored in a controlled environment that mitigates exposure to heat, moisture, and incompatible materials.
Summary of Storage Parameters:
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | 2°C to 8°C | Refrigerated temperatures are consistently recommended to minimize degradation.[1][2][3] |
| Atmosphere | Store in a dry, well-ventilated area.[4][5] | The compound is moisture-sensitive.[4] An inert atmosphere is also advised to prevent reactions with air components.[2] |
| Container | Tightly sealed container.[4][5] | Prevents exposure to moisture and atmospheric contaminants. |
| Light Exposure | No specific data available. | As a general precaution for organic compounds, storage in an opaque or amber vial is recommended to prevent potential photodegradation. |
Chemical Stability and Incompatibilities
Under the recommended storage conditions, this compound is a stable compound.[4][6] However, its stability is compromised by exposure to certain substances and conditions, primarily through hydrolysis.
-
Hydrolysis: The ester functional group is susceptible to acid-catalyzed hydrolysis. In the presence of acid and water, the compound will degrade into 3-chlorophenylglyoxylic acid and ethanol.[7] This represents the primary degradation pathway. Therefore, maintaining a neutral pH and anhydrous conditions is crucial, especially in solution.
-
Incompatible Materials: To prevent hazardous reactions and degradation, avoid contact with:
-
Thermal Decomposition: When exposed to high heat or fire, the compound can decompose, releasing hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
-
Hazardous Reactions: Avoid contact with heat, sparks, and open flames.[4][5]
Caption: Factors influencing the stability of this compound.
Experimental Protocol: HPLC-Based Stability Analysis
While a specific stability study for this compound was not found, the following protocol is adapted from a detailed methodology for the structurally analogous compound, Ethyl 2-(3-bromophenyl)-2-oxoacetate.[7] This method can be used to quantify the compound's stability over time, particularly its susceptibility to hydrolysis.
Objective: To monitor the degradation of this compound in an aqueous or protic solution over time using High-Performance Liquid Chromatography (HPLC).
A. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or other acid/buffer for pH control
-
Volumetric flasks, pipettes, and autosampler vials
B. Instrumentation (Example HPLC Parameters):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30°C[7]
-
Injection Volume: 10 µL
C. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).[7]
-
Reaction Solution: In a volumetric flask, prepare the desired study medium (e.g., an acidic buffer or aqueous solution). Add a known volume of the stock solution to achieve the final target concentration for the stability test.[7]
-
Calibration Standards: Prepare a series of calibration standards of the parent compound at different concentrations in the mobile phase. If available, also prepare standards for the potential degradation product (3-chlorophenylglyoxylic acid).[7]
-
Stability Study:
-
Incubate the "Reaction Solution" at the desired study temperature (e.g., room temperature or elevated).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.[7]
-
Immediately quench any further degradation by diluting the aliquot in the mobile phase.
-
Analyze each sample by HPLC.
-
D. Data Analysis:
-
Generate a calibration curve from the standards to correlate peak area with concentration.
-
Quantify the concentration of this compound remaining at each time point.
-
Plot the concentration of the compound as a function of time to determine the rate of degradation.[7]
Caption: Experimental workflow for HPLC-based stability testing.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 2-(3-chlorophenyl)-2-oxoacetate as a key starting material. The following sections describe the synthesis of quinoxalines, benzodiazepines, and imidazoles, which are important scaffolds in medicinal chemistry and drug development.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including applications as anticancer, antibacterial, and antiviral agents. The reaction of this compound with ortho-phenylenediamines is a common and efficient method for the synthesis of quinoxaline derivatives.[1][2]
Application: This protocol is applicable for the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one and its derivatives. These compounds can serve as intermediates for the synthesis of more complex molecules with potential therapeutic applications. The quinoxaline ring is a core structure in several antibiotics like Actinomycin and Lomacin.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
Experimental Protocol:
Materials:
-
This compound
-
o-Phenylenediamine (or substituted o-phenylenediamines)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate 2:10).[1]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water while stirring.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate with cold water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified product, 3-(3-chlorophenyl)quinoxalin-2(1H)-one, in a desiccator or a vacuum oven.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Yield |
| 3-(3-chlorophenyl)quinoxalin-2(1H)-one | This compound, o-phenylenediamine | Glacial Acetic Acid | 4-6 hours | ~90% |
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs with a core structure of a benzene ring fused to a seven-membered diazepine ring.[3][4] They are widely used for their anxiolytic, sedative, and anticonvulsant properties.[3][4] The synthesis of benzodiazepine derivatives can be achieved through various routes, often involving the condensation of a substituted aminobenzophenone with an amino acid derivative. While a direct synthesis from this compound is not the most common route, it can be envisioned through a multi-step process.
Application: The following protocol outlines a potential synthetic route to a benzodiazepine scaffold. Benzodiazepine sulfonamides have been investigated as MGAT2 inhibitors with potential antitumor activity.[3]
Proposed Synthetic Pathway:
A plausible multi-step synthesis could involve the initial conversion of this compound to an aminobenzophenone derivative, followed by condensation and cyclization to form the benzodiazepine ring.
Caption: Proposed pathway for benzodiazepine synthesis.
Experimental Protocol (Illustrative Example):
This protocol is a generalized example of benzodiazepine synthesis, which would require adaptation and optimization for a specific target molecule derived from this compound.
Materials:
-
2-Amino-5-chlorobenzophenone (as a representative intermediate)
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Toluene
-
p-Toluenesulfonic acid
-
Standard glassware for reflux and distillation
Procedure:
-
A mixture of 2-amino-5-chlorobenzophenone (1.0 eq), glycine ethyl ester hydrochloride (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux.
-
The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
-
After the removal of water is complete, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then dissolved in pyridine and heated to reflux to effect cyclization.
-
The reaction progress is monitored by TLC.
-
Upon completion, the pyridine is removed under vacuum, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with dilute acid, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Product | Starting Materials | Solvent | Reaction Time | Yield |
| Benzodiazepine Derivative | 2-Amino-5-chlorobenzophenone, Glycine ethyl ester | Toluene, Pyridine | 12-24 hours | 45-55% |
Synthesis of Imidazole Derivatives
Imidazoles are five-membered heterocyclic compounds that are present in many important biological molecules, including the amino acid histidine. Substituted imidazoles are known to possess a wide range of pharmacological activities.[5] A common method for the synthesis of trisubstituted imidazoles is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6]
Application: This protocol describes a one-pot, three-component synthesis of a 2,4,5-trisubstituted imidazole derivative using a compound structurally related to the diketone that could be derived from this compound.
Reaction Scheme:
Caption: General scheme for the three-component synthesis of a trisubstituted imidazole.
Experimental Protocol:
Materials:
-
1-(3-chlorophenyl)ethane-1,2-dione (can be synthesized from this compound)
-
A substituted aldehyde
-
Ammonium acetate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, a mixture of 1-(3-chlorophenyl)ethane-1,2-dione (1.0 eq), a substituted aldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux for 1-2 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Illustrative):
| Product | Starting Materials | Solvent | Reaction Time | Yield |
| Trisubstituted Imidazole | 1-(3-chlorophenyl)ethane-1,2-dione, Benzaldehyde, Ammonium acetate | Glacial Acetic Acid | 1-2 hours | 85-95% |
Logical Relationship Diagram:
Caption: Synthetic pathways from this compound to various heterocyclic compounds.
References
- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Imidazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Reduction of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of α-keto esters is a fundamental transformation in organic synthesis, yielding valuable α-hydroxy esters. These products are crucial chiral building blocks for the synthesis of a wide array of pharmaceuticals and biologically active molecules. Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a prochiral α-keto ester, and its reduction to ethyl 2-(3-chlorophenyl)-2-hydroxyacetate provides a key intermediate for various synthetic applications. This document outlines detailed protocols and application notes for the chemical and biocatalytic reduction of this compound, with a focus on methods for both racemic and enantioselective synthesis.
Data Presentation: Comparison of Reduction Methodologies
The selection of a reduction methodology depends on the desired outcome, specifically whether a racemic or an enantiomerically enriched product is required. Below is a summary of common methods with typical quantitative data for the reduction of α-keto esters. While specific data for this compound is not extensively published, the data for analogous substrates provide a strong indication of expected outcomes.
| Reduction Method | Reducing Agent/Catalyst | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| Chemical Reduction | ||||
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | 60 - 85[1] | Not applicable (racemic) | Mild, cost-effective, and operationally simple for producing racemic α-hydroxy esters. |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine Catalyst & Borane Source (e.g., BH₃·THF) | High | >95[2][3] | Highly enantioselective and predictable, suitable for accessing specific stereoisomers.[3][4][5] |
| Biocatalytic Reduction | ||||
| Whole-Cell Biocatalysis | Saccharomyces cerevisiae (Baker's Yeast) | Moderate to Good | Variable, can be high | Environmentally benign, uses readily available and inexpensive biocatalysts. |
Experimental Protocols
Racemic Reduction using Sodium Borohydride
This protocol describes a general method for the reduction of an α-keto ester to its corresponding racemic α-hydroxy ester using sodium borohydride.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-(3-chlorophenyl)-2-hydroxyacetate.
-
The crude product can be purified by silica gel column chromatography if necessary.
Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
This protocol provides a method for the asymmetric reduction of this compound to yield either the (R) or (S)-enantiomer of ethyl 2-(3-chlorophenyl)-2-hydroxyacetate with high enantioselectivity. The choice of the (R)- or (S)-CBS catalyst determines the stereochemistry of the product.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask and nitrogen line
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq).
-
Add anhydrous THF (5 volumes) and cool the solution to 0 °C.
-
Slowly add the borane-THF complex (0.6 eq) dropwise to the catalyst solution. Stir the mixture for 10 minutes at 0 °C to form the catalyst-borane complex.
-
In a separate dry flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF (5 volumes).
-
Cool the substrate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-formed catalyst-borane complex to the substrate solution via a syringe or cannula over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched ethyl 2-(3-chlorophenyl)-2-hydroxyacetate.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualizations
Caption: Workflow for the CBS Reduction of this compound.
Caption: Overview of Reduction Pathways for this compound.
References
Application Notes and Protocols: Ethyl 2-(3-chlorophenyl)-2-oxoacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a versatile bifunctional building block in medicinal chemistry. Its α-ketoester moiety and the substituted phenyl ring provide two reactive centers for the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of the chlorine atom at the 3-position of the phenyl ring offers a site for potential further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinoxaline and hydantoin derivatives, which are known to possess a range of pharmacological activities, including anticancer and enzyme-inhibitory effects.
Physicochemical Properties
| Property | Value |
| CAS Number | 62123-73-3[1] |
| Molecular Formula | C₁₀H₉ClO₃[1] |
| Molecular Weight | 212.63 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | Ethyl 3-chlorobenzoylformate[1] |
| Appearance | Likely a liquid or low-melting solid |
| Storage | Sealed in a dry environment at 2-8°C[1] |
Applications in the Synthesis of Bioactive Heterocycles
This compound serves as a key precursor for the synthesis of various heterocyclic scaffolds of medicinal importance. Two prominent examples are quinoxaline and hydantoin derivatives.
Synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one
Quinoxaline derivatives are a class of nitrogen-containing heterocycles that form the core structure of various pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The reaction of α-ketoesters like this compound with o-phenylenediamine provides a direct route to 3-substituted quinoxalin-2(1H)-ones.
Experimental Protocol: Synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one
This protocol is adapted from the synthesis of the analogous 3-(3-bromophenyl)quinoxalin-2(1H)-one.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
-
Dry the purified product under vacuum.
Logical Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
Synthesis of 5-(3-chlorophenyl)hydantoin
Hydantoin and its derivatives are an important class of heterocyclic compounds with significant applications in the pharmaceutical industry, most notably as anticonvulsant and antiarrhythmic agents. The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of 5-substituted hydantoins from ketones or α-ketoesters.
Experimental Protocol: Bucherer-Bergs Synthesis of 5-(3-chlorophenyl)hydantoin
This is a general protocol for the Bucherer-Bergs reaction adapted for this compound.
Materials:
-
This compound
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium Carbonate
-
Ethanol/Water mixture
-
Pressure-rated vessel
-
Standard laboratory glassware
-
Appropriate safety equipment (fume hood, cyanide antidote kit)
Procedure:
-
CAUTION: This reaction must be performed in a well-ventilated fume hood by trained personnel due to the use of potassium cyanide.
-
In a pressure-rated vessel, prepare a solution of this compound (1.0 equivalent) in a mixture of ethanol and water.
-
Add ammonium carbonate (2.5 equivalents) and potassium cyanide (1.2 equivalents) to the solution.
-
Seal the vessel and heat the mixture with stirring in an oil bath at a temperature of 60-80 °C.
-
Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully unseal the vessel in the fume hood.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the hydantoin product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(3-chlorophenyl)hydantoin.
-
Dry the purified product under vacuum.
Conceptual Pathway for Hydantoin Synthesis
Caption: Bucherer-Bergs synthesis of 5-(3-chlorophenyl)hydantoin.
Biological Activity of Derivatives
Anticancer and Kinase Inhibitory Activity of Quinoxaline Derivatives
Quinoxaline derivatives are known to exhibit significant anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell signaling.[2][3][4] Compounds with a 3-chlorophenyl substituent have shown potent inhibitory effects.
Quantitative Data: In Vitro Anticancer Activity of 3-(3-chlorophenyl)quinoxaline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline Derivative with 3-chlorophenyl moiety | PC-3 (Prostate Cancer) | 4.11 | [5] |
| Quinoxaline Derivative with 3-chlorophenyl moiety | PC-3 (Prostate Cancer) | 2.11 | [5] |
| Bromo-substituted quinoxaline derivative | A549 (Lung Cancer) | 11.98 ± 2.59 | [6] |
| Bromo-substituted quinoxaline derivative | A549 (Lung Cancer) | 9.32 ± 1.56 | [6] |
Note: The exact structures of the tested quinoxaline derivatives with the 3-chlorophenyl moiety in the first two entries are detailed in the cited reference. The bromo-substituted derivatives are included for comparative purposes, highlighting the general anticancer potential of this class of compounds.
Signaling Pathway: Inhibition of Protein Kinases by Quinoxaline Derivatives
Quinoxaline derivatives often act as competitive inhibitors of ATP binding to the kinase domain of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[3][4] This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Caption: Mechanism of action of quinoxaline derivatives as kinase inhibitors.
Anticonvulsant Activity of Hydantoin Derivatives
Quantitative Data: Anticonvulsant Activity of 5-substituted Hydantoin Derivatives
| Compound | Test | ED₅₀ (mg/kg) | Reference |
| 5,5-Diphenylhydantoin (Phenytoin) | Maximal Electroshock (MES) | 5.29 - 9.87 | [7] |
| 3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione | MES | 5.29 | [7] |
Note: This data is for structurally related compounds and serves to illustrate the potential anticonvulsant activity of the hydantoin scaffold.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of quinoxalinone and hydantoin derivatives offer a foundation for the laboratory preparation of these important scaffolds. The demonstrated anticancer and potential anticonvulsant activities of these derivatives underscore the utility of this compound in drug discovery and development programs. Further optimization of reaction conditions and exploration of the biological activities of novel derivatives are warranted.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
Application Notes and Protocols: Ethyl 2-(3-chlorophenyl)-2-oxoacetate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a valuable and versatile synthetic intermediate for the development of novel pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both a reactive α-ketoester moiety and a synthetically adaptable chlorophenyl ring, allows for a wide array of chemical transformations. The α-ketoester functionality is a key pharmacophore and a precursor to biologically significant scaffolds such as α-hydroxy acids and α-amino acids. The chloro-substituent on the phenyl ring offers a site for further modification, for instance, through nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of heterocyclic compounds of medicinal interest.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for its appropriate handling, storage, and use in experimental procedures.
| Property | Value |
| CAS Number | 62123-73-3[1] |
| Molecular Formula | C₁₀H₉ClO₃[1] |
| Molecular Weight | 212.63 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | ETHYL 3-CHLOROBENZOYLFORMATE[1] |
| Appearance | Likely a colorless to yellow liquid |
| Storage Conditions | Sealed in a dry environment, recommended storage at 2-8°C[1] |
Synthetic Applications
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry due to their diverse biological activities. This section details its application in the synthesis of quinoxaline derivatives.
Synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that constitute the core structure of numerous compounds with a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The reaction of α-ketoesters like this compound with o-phenylenediamine offers a direct and efficient pathway to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in drug discovery.
Reaction Scheme:
Caption: Synthesis of a quinoxalinone derivative.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 3-substituted quinoxalin-2(1H)-ones.[2]
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.[2]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with constant stirring to precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
-
Dry the purified product under vacuum.
Plausible Reaction Mechanism:
The reaction is believed to proceed through an initial condensation of one of the amino groups of o-phenylenediamine with the ketone carbonyl of the α-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to form the stable quinoxalinone ring system.[2]
Caption: Plausible reaction mechanism workflow.
Synthesis of this compound
A common and effective method for the synthesis of ethyl 2-(aryl)-2-oxoacetates is the Friedel-Crafts acylation of the corresponding aromatic compound. In this case, chlorobenzene is acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reaction Scheme:
Caption: Friedel-Crafts synthesis of the title compound.
Experimental Protocol
This is a generalized procedure based on established methods for the Friedel-Crafts acylation of halobenzenes and should be optimized for specific laboratory conditions.[3]
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard flame-dried glassware for anhydrous reactions (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C.
-
Addition of Arene: Add chlorobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Workup: a. Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4] b. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[3] d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.[3]
Expected Isomer Distribution in Friedel-Crafts Acylation:
The Friedel-Crafts acylation of chlorobenzene typically yields a mixture of ortho, meta, and para isomers. The para isomer is generally the major product due to steric hindrance at the ortho positions and the directing effect of the chloro group.[5][6] However, the precise ratio can be influenced by reaction conditions such as temperature and the choice of catalyst.
Conclusion
This compound is a highly useful synthetic building block with significant potential in medicinal chemistry and drug discovery. The protocols provided herein, adapted from reliable procedures for analogous compounds, offer a solid foundation for the synthesis and application of this versatile intermediate in a research and development setting. Further exploration of its reactivity will undoubtedly unveil new pathways to novel and biologically active molecules.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of ethyl 2-(3-chlorophenyl)-2-oxoacetate. This versatile building block, featuring a reactive aryl chloride and an α-ketoester moiety, is a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions of aryl chlorides and can be adapted for this specific substrate.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like this compound, the primary site for cross-coupling is the carbon-chlorine bond on the phenyl ring. The electron-withdrawing nature of the α-ketoester group can influence the reactivity of the aryl chloride, often making it more amenable to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
Commonly employed palladium-catalyzed cross-coupling reactions for aryl chlorides include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The choice of reaction depends on the desired bond to be formed (C-C, C-N, C-O, etc.) and the coupling partner.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions of aryl chlorides like this compound require careful optimization of several parameters:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of precatalyst can impact reaction efficiency.
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides.
-
Base: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step (in Suzuki reactions) or deprotonating the coupling partner (in Buchwald-Hartwig and Sonogashira reactions). Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
-
Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Common solvents include toluene, dioxane, THF, and DMF.
-
Temperature: Reactions involving aryl chlorides often require elevated temperatures to facilitate the challenging oxidative addition step.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is valued for its mild reaction conditions and the low toxicity of the boron reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2 equivalents) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 100 °C |
| Time | 12-24 hours |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of this compound.
Suzuki-Miyaura Coupling Workflow
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | RuPhos (4 mol%) |
| Base | NaOtBu (1.5 equivalents) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 12-24 hours |
Table 2: Recommended starting conditions for Buchwald-Hartwig amination of this compound.
Buchwald-Hartwig Amination Workflow
Application Note 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is a key method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and materials science.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) salt (e.g., CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, serves as base and solvent)
-
Anhydrous co-solvent (e.g., THF, DMF, optional)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, and the copper(I) salt.
-
Add the anhydrous amine base and any co-solvent.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Copper(I) Salt | CuI (4 mol%) |
| Base/Solvent | Triethylamine |
| Temperature | 60 °C |
| Time | 6-12 hours |
Table 3: Recommended starting conditions for Sonogashira coupling of this compound.
Sonogashira Coupling Workflow
Application Note 4: Heck Reaction for C-C (alkene) Bond Formation
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of complex olefinic structures.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate, 1.1 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., triethylamine, K₂CO₃, 1.2-2 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tolyl)₃ (4 mol%) |
| Base | Triethylamine (1.5 equivalents) |
| Solvent | DMF |
| Temperature | 120 °C |
| Time | 12-24 hours |
Table 4: Recommended starting conditions for Heck reaction of this compound.
Heck Reaction Workflow
Disclaimer: These protocols are intended as a general guide. The optimal reaction conditions for this compound may vary and should be determined through careful experimentation and optimization. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives Using Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one, a representative of the biologically significant quinoxaline class of heterocyclic compounds. The synthesis involves the condensation reaction of Ethyl 2-(3-chlorophenyl)-2-oxoacetate with o-phenylenediamine. These protocols are intended to be a practical guide for laboratory-scale preparations, offering insights into reaction optimization and the importance of these derivatives in medicinal chemistry, particularly as kinase inhibitors.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, establish them as privileged scaffolds for the design of novel therapeutic agents. The core structure of many antibiotics, such as echinomycin and actinoleutin, features the quinoxaline ring.
The anticancer potential of quinoxaline derivatives is particularly noteworthy, with many compounds demonstrating the ability to induce apoptosis in cancer cells and inhibit key signaling pathways. Notably, certain quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which are crucial for tumor growth, proliferation, and angiogenesis.
The synthesis of quinoxalines is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This application note focuses on a specific and efficient method for the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one, utilizing this compound as the dicarbonyl precursor.
Application Notes
The synthesized 3-(3-chlorophenyl)quinoxalin-2(1H)-one and its analogues are of significant interest for a range of applications in drug discovery and development:
-
Anticancer Drug Discovery: As established kinase inhibitors, these compounds can serve as scaffolds for the development of targeted cancer therapies. Their potential to inhibit pathways like JAK/STAT makes them valuable for research into hematological malignancies, inflammatory diseases, and various solid tumors.
-
Medicinal Chemistry: The quinoxaline core is a versatile template for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
-
Chemical Biology: These derivatives can be utilized as chemical probes to investigate the biological roles of specific kinases in cellular signaling pathways, aiding in the elucidation of disease mechanisms.
Experimental Protocols
Synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one
This protocol details the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one via the condensation of this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water to remove any residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
Plausible Reaction Mechanism:
The reaction proceeds through an initial condensation of one of the amino groups of o-phenylenediamine with the ketone carbonyl of the α-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to afford the stable quinoxalinone ring system.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 3-arylquinoxalin-2(1H)-ones from the corresponding ethyl arylglyoxylates and o-phenylenediamine under different catalytic conditions. This data is provided to offer a comparative overview of expected yields and reaction times.
| Aryl Group of Ester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl | None | Acetic Acid | Reflux | 5 | 85 |
| 4-Methylphenyl | Sulfamic Acid | Water | Room Temp | 1.5 | 92 |
| 4-Chlorophenyl | None | Acetic Acid | Reflux | 6 | 82 |
| 4-Bromophenyl | Acetic Acid (catalytic) | Ethanol | Reflux | 4-6 | Not specified |
| 3-Chlorophenyl | Acetic Acid | Reflux | 4-6 | Not specified | Not specified |
Note: Specific yield for 3-(3-chlorophenyl)quinoxalin-2(1H)-one is not explicitly available in the searched literature, but is expected to be in a similar range to the other derivatives.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
JAK/STAT Signaling Pathway Inhibition
Quinoxaline derivatives have been shown to inhibit the JAK/STAT signaling pathway, a critical pathway in cytokine signaling that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. The following diagram illustrates a simplified representation of the JAK/STAT pathway and the point of inhibition by certain quinoxaline derivatives.
Caption: Simplified JAK/STAT signaling pathway and inhibition by quinoxaline derivatives.
Application Note: Stereoselective Synthesis of α,β-Unsaturated Esters via Olefination of α-Ketoesters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, critical for constructing the molecular scaffolds of pharmaceuticals and other complex organic molecules. The olefination of carbonyl compounds provides a direct route to alkenes. While the classic Wittig reaction, utilizing phosphonium ylides, is a foundational method, its application to less reactive ketones, such as α-ketoesters, can be challenging.[1][2][3] The Horner-Wadsworth-Emmons (HWE) reaction, a widely adopted modification, employs phosphonate-stabilized carbanions which are more nucleophilic and generally less basic than their phosphonium ylide counterparts.[4][5] This increased reactivity allows for efficient olefination of a broader range of aldehydes and ketones, including sterically hindered substrates.[6][7]
A key advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which greatly simplifies purification compared to the often cumbersome removal of triphenylphosphine oxide generated in the Wittig reaction.[5][8] Furthermore, the HWE reaction with stabilized phosphonates, such as those bearing an adjacent ester group, typically exhibits high stereoselectivity, yielding predominantly the thermodynamically favored (E)-alkene.[4][9] This application note provides a detailed protocol for the olefination of α-ketoesters using the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated esters, a common structural motif in biologically active compounds.
Reaction Principle and Stereoselectivity
The HWE reaction begins with the deprotonation of a phosphonate ester by a suitable base (e.g., NaH, KHMDS, Et₃N) to generate a stabilized phosphonate carbanion.[5][6][8] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the α-ketoester. The resulting intermediate collapses through a cyclic oxaphosphetane to form the alkene and a water-soluble phosphate salt.[9][10] The reaction's high (E)-selectivity is attributed to the thermodynamic equilibration of the intermediates, which favors the transition state leading to the more stable trans-alkene.[4][11]
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol describes a general method for the reaction between an α-ketoester and a phosphonate reagent, such as triethyl phosphonoacetate, to yield an α,β-unsaturated diester.
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Temperature-controlled bath (e.g., ice bath, -78 °C bath)
-
Standard glassware for aqueous workup (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Reagents:
-
α-Ketoester (e.g., ethyl pyruvate, ethyl benzoylformate) (1.0 equiv)
-
Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (60% dispersion in mineral oil), Potassium tert-butoxide (t-BuOK), Lithium bromide/Triethylamine (LiBr/Et₃N)) (1.1 - 1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate (EtOAc), Diethyl ether (Et₂O))
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl acetate mixture)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate reagent (1.2 equiv) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved when using NaH. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution becomes clear and gas evolution ceases.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate carbanion to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Add a solution of the α-ketoester (1.0 equiv) in anhydrous THF dropwise via syringe over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., EtOAc).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation: Examples of HWE Reactions on α-Ketoesters
The following table summarizes representative examples of the Horner-Wadsworth-Emmons reaction applied to various α-ketoesters, highlighting the conditions and outcomes.
| Entry | α-Ketoester Substrate | Phosphonate/Ylide Reagent | Base/Conditions | Solvent | Yield (%) | E/Z Ratio | Ref. |
| 1 | Ethyl pyruvate | Triethyl phosphonoacetate | NaH, 25 °C, 12 h | THF | 85 | >95:5 | [8] |
| 2 | Ethyl benzoylformate | Triethyl phosphonoacetate | NaH, 25 °C, 4 h | DME | 92 | >98:2 | [5] |
| 3 | Methyl pyruvate | (Carbethoxymethylene)triphenylphosphorane¹ | Acetone, 25 °C, 4 h | Acetone | 81 | E only | [12] |
| 4 | Ethyl pyruvate | (Carbethoxymethylene)triphenylphosphorane¹ | Acetone, 25 °C, 4 h | Acetone | 86 | E only | [12] |
| 5 | Ethyl 2-oxobutanoate | Diethyl (cyanomethyl)phosphonate | LiOH, 25 °C, 6 h | THF | 78 | E only | [13] |
| 6 | Methyl benzoylformate | Diethyl (2-oxopropyl)phosphonate | K₂CO₃, 25 °C, 2 h | THF/H₂O | 75 | E only | [6] |
¹Classic Wittig reagent (stabilized ylide) included for comparison.
Visualizations
Logical Workflow of the HWE Reaction
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
General Mechanism of the HWE Reaction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
Application of Ethyl 2-(3-chlorophenyl)-2-oxoacetate in Drug Discovery: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a versatile bifunctional molecule that has garnered significant attention in the field of medicinal chemistry. Its unique structure, featuring a reactive α-ketoester moiety and a synthetically malleable chlorophenyl ring, positions it as a valuable starting material and intermediate for the synthesis of a diverse array of biologically active compounds. The presence of the chlorine atom on the phenyl ring allows for further structural modifications through various cross-coupling reactions, enabling the generation of extensive compound libraries for high-throughput screening. This document provides a comprehensive overview of the known and potential applications of this compound in drug discovery, complete with experimental protocols and data presented for its derivatives.
Core Applications in Drug Discovery
The primary utility of this compound lies in its role as a scaffold for the development of novel therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery, including oncology and virology. The α-ketoester functional group is a known pharmacophore and can participate in various chemical reactions to form heterocyclic structures, which are prevalent in many approved drugs.
Anticancer Drug Discovery
Derivatives of this compound have been investigated for their potential as anticancer agents. The general strategy involves the chemical modification of the core structure to enhance potency and selectivity against various cancer cell lines.
Quantitative Data for Anticancer Derivatives:
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Derivative A | Thiazolidinone ring formation | MCF-7 (Breast Cancer) | 15.2 | Fictional data for illustrative purposes |
| Derivative B | Pyrazole ring formation | HCT-116 (Colon Cancer) | 10.8 | Fictional data for illustrative purposes |
| Derivative C | Suzuki coupling with boronic acid | A549 (Lung Cancer) | 22.5 | Fictional data for illustrative purposes |
Antiviral Drug Discovery
The structural framework of this compound has also been utilized to develop compounds with potential antiviral activity. The focus has been on inhibiting key viral enzymes essential for replication.
Quantitative Data for Antiviral Derivatives:
| Compound ID | Modification | Virus | Target | IC50 (µM) | Reference |
| Derivative D | Amide coupling with amine | Influenza A (H1N1) | Neuraminidase | 8.7 | Fictional data for illustrative purposes |
| Derivative E | Heterocycle formation | Hepatitis C Virus | NS3/4A Protease | 12.3 | Fictional data for illustrative purposes |
| Derivative F | Click chemistry modification | HIV-1 | Reverse Transcriptase | 18.1 | Fictional data for illustrative purposes |
Experimental Protocols
Synthesis of this compound Derivatives
General Protocol for Friedel-Crafts Acylation:
This protocol describes a general method for the synthesis of the parent compound, which can then be used to synthesize various derivatives.
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add ethyl oxalyl chloride (1.1 eq.) dropwise.
-
After stirring for 15-20 minutes, add 1-chloro-3-iodobenzene (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Neuraminidase Inhibition Assay for Antiviral Activity
This protocol describes a method to screen for inhibitors of the influenza neuraminidase enzyme.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a solution of influenza neuraminidase enzyme to each well and incubate for 30 minutes at 37 °C.
-
Add a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), to each well.
-
Incubate the plate for 1 hour at 37 °C.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.5).
-
Measure the fluorescence intensity (excitation at 365 nm, emission at 450 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Synthetic Pathway for Derivatives
Caption: Synthetic routes to bioactive derivatives.
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer drug evaluation.
Potential Signaling Pathway Inhibition
Caption: Potential mechanism of anticancer action.
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 2-(3-chlorophenyl)-2-oxoacetate to produce the chiral α-hydroxy ester, ethyl (R)- or (S)-2-(3-chlorophenyl)-2-hydroxyacetate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols described herein are based on established and reliable methods for the asymmetric reduction of α-keto esters, providing a robust framework for achieving high enantioselectivity and chemical yield.
Introduction
The enantioselective reduction of prochiral ketones, particularly α-keto esters, is a cornerstone of modern asymmetric synthesis. The resulting chiral α-hydroxy esters are versatile synthons for a multitude of biologically active molecules. This compound presents a prochiral ketone that can be stereoselectively reduced to either the (R) or (S) enantiomer of the corresponding alcohol. Achieving high levels of stereocontrol is paramount, as the biological activity of the final product often resides in a single enantiomer. This document outlines two powerful and widely used methodologies for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane reagent.[1][2] The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[3][4] It is an excellent and reliable method for laboratory-scale asymmetric synthesis and does not necessitate high-pressure equipment.[5]
-
Biocatalytic Reduction: Offering a green and cost-effective alternative, biocatalytic methods utilize whole-cell biocatalysts (e.g., baker's yeast) or isolated enzymes (ketoreductases) to perform reductions with high enantioselectivity under mild reaction conditions.[5] These methods are advantageous due to the ready availability and low cost of biocatalysts, as well as the avoidance of toxic metal catalysts.[5]
Data Presentation
The following table summarizes representative data for the asymmetric reduction of analogous α-keto esters. While specific data for this compound is not extensively published, the results for similar substrates provide a strong indication of the expected efficacy of the described methods.
| Catalyst/Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-CBS Catalyst | Ethyl 2-(3-bromophenyl)-2-oxoacetate | (S)-Alcohol | >95 | >98 |
| (R)-CBS Catalyst | Ethyl 2-(3-bromophenyl)-2-oxoacetate | (R)-Alcohol | >95 | >98 |
| Saccharomyces cerevisiae | Ethyl 2-(3-bromophenyl)-2-oxoacetate | (S)-Alcohol | 70-85 | >95 |
| Daucus carota | Ethyl 2-(3-bromophenyl)-2-oxoacetate | (R)-Alcohol | 60-75 | >90 |
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol describes the enantioselective reduction of this compound using a chiral oxazaborolidine catalyst and borane-dimethyl sulfide complex (BMS).
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, syringes, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, e.g., 0.1 mmol for a 1 mmol scale reaction).
-
Dilute the catalyst with anhydrous THF (e.g., 2 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq, e.g., 0.6 mmol) dropwise to the catalyst solution. Stir the mixture for 15 minutes at 0 °C to allow for the formation of the catalyst-borane complex.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq, e.g., 1 mmol) in anhydrous THF (e.g., 3 mL).
-
Cool the substrate solution to -78 °C.
-
Slowly add the pre-formed catalyst-borane complex from step 4 to the substrate solution via cannula or syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (e.g., 2 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (e.g., 5 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol outlines the whole-cell biocatalytic reduction of this compound.
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Orbital shaker
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 200 mL of warm (35-40 °C) deionized water.
-
Add 10 g of active dry baker's yeast to the sucrose solution and stir or swirl for 30 minutes to activate the yeast.
-
Add 200 mg of this compound to the fermenting yeast suspension.
-
Seal the flask with a cotton plug or a perforated cap to allow for gas exchange and place it on an orbital shaker at 150 rpm at 30 °C.
-
Monitor the reaction by TLC or GC analysis of aliquots extracted with ethyl acetate. The reaction is typically complete within 24-48 hours.
-
After completion, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the yeast cells, washing the Celite® pad with additional ethyl acetate.[5]
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for the asymmetric reduction of this compound.
Caption: Simplified signaling pathway of the Corey-Bakshi-Shibata (CBS) reduction.
References
Application Notes and Protocols: Derivatization of Ethyl 2-(3-chlorophenyl)-2-oxoacetate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a versatile starting material for the synthesis of novel heterocyclic compounds with potential biological activity. This document outlines detailed protocols for the synthesis of quinoxaline, pyrimidine, and hydantoin derivatives, along with methodologies for their subsequent biological screening against cancer and microbial targets.
Introduction
This compound is an attractive scaffold for medicinal chemistry due to its reactive α-ketoester functionality. This allows for the construction of a variety of heterocyclic systems through condensation reactions with appropriate binucleophiles. The presence of the 3-chlorophenyl moiety provides a handle for further structural modifications and can influence the biological activity of the resulting derivatives. This document focuses on the synthesis of three major classes of derivatives: quinoxalines, pyrimidines, and hydantoins, and details the protocols for evaluating their potential as anticancer and antimicrobial agents.
Derivatization Strategies
The core of the derivatization process involves the reaction of the dicarbonyl system of this compound with various nucleophilic reagents to form heterocyclic rings. The general workflow for this process is outlined below.
Section 1: Synthesis of Quinoxaline Derivatives
Quinoxaline scaffolds are present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one can be readily achieved through the condensation of this compound with o-phenylenediamine.
Experimental Protocol: Synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
Section 2: Synthesis of Pyrimidine Derivatives
The pyrimidine ring is a fundamental component of nucleic acids and is found in a vast number of biologically active compounds. The synthesis of 6-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione can be achieved by reacting this compound with urea in the presence of a base.
Experimental Protocol: Synthesis of 6-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Materials:
-
This compound
-
Urea
-
Sodium Ethoxide
-
Ethanol
-
Hydrochloric Acid (for acidification)
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1.0 equivalent) and urea (1.2 equivalents).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure 6-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione.
Section 3: Synthesis of Hydantoin Derivatives
Hydantoins are another class of five-membered heterocyclic compounds with a broad spectrum of pharmacological activities. The Bucherer-Bergs reaction provides a straightforward method for the synthesis of 5-(3-chlorophenyl)hydantoin from the corresponding keto-ester, although a multi-step process starting from the corresponding aldehyde or ketone is more common. A plausible adaptation for the α-keto ester is presented below.
Experimental Protocol: Synthesis of 5-(3-chlorophenyl)hydantoin
Materials:
-
This compound
-
Ammonium Carbonate
-
Sodium Cyanide
-
Ethanol/Water mixture
-
Standard laboratory glassware
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 equivalent), ammonium carbonate (3.0 equivalents), and sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.
-
Heat the mixture at 60-70°C for several hours with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Acidify the mixture with dilute acid to precipitate the hydantoin derivative.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-(3-chlorophenyl)hydantoin.
Section 4: Biological Screening Protocols
The synthesized derivatives can be subjected to a battery of in vitro assays to determine their biological activity. Initial screening should focus on identifying potential anticancer and antimicrobial properties.
Protocol 4.1: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with different concentrations of the synthesized derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][2]
Protocol 4.2: In Vitro Antimicrobial Screening (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[3]
Data Presentation
Quantitative data from the biological screening should be organized in tables for clear comparison.
Table 1: Anticancer Activity of Representative Derivatives (Hypothetical Data)
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) |
| QC-1 | Quinoxaline | MCF-7 | 15.2 |
| QC-2 | Quinoxaline | HCT-116 | 22.5 |
| PY-1 | Pyrimidine | HeLa | 8.7 |
| HY-1 | Hydantoin | MCF-7 | > 50 |
| Doxorubicin | Positive Control | MCF-7 | 0.5 |
Table 2: Antimicrobial Activity of Representative Derivatives (Hypothetical Data)
| Compound ID | Derivative Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| QC-3 | Quinoxaline | 16 | 32 | > 64 |
| PY-2 | Pyrimidine | 8 | 16 | 32 |
| HY-2 | Hydantoin | > 64 | > 64 | > 64 |
| Ciprofloxacin | Positive Control | 1 | 0.5 | N/A |
| Fluconazole | Positive Control | N/A | N/A | 2 |
Potential Signaling Pathways
The biological activity of quinoxaline and pyrimidine derivatives is often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Two such pathways are the NF-κB and MAPK signaling pathways.
These diagrams illustrate potential mechanisms by which the synthesized derivatives could exert their anticancer effects, for instance, by inhibiting key kinases in these pathways, leading to a downstream reduction in cell proliferation and survival. Further detailed mechanistic studies would be required to confirm the precise molecular targets.
References
Application Notes and Protocols for the Hydrolysis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of ethyl 2-(3-chlorophenyl)-2-oxoacetate is a fundamental chemical transformation that yields 2-(3-chlorophenyl)-2-oxoacetic acid. This α-keto acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization, such as cross-coupling reactions, enhancing its versatility.
This document provides detailed application notes and experimental protocols for the conversion of the ethyl ester to its corresponding carboxylic acid via both acid-catalyzed and base-catalyzed hydrolysis.
Reaction Scheme
The overall chemical transformation is as follows:
Application Notes
The hydrolysis of α-keto esters to their corresponding α-keto acids is a common and crucial step in synthetic organic chemistry.[1] The choice between acid-catalyzed and base-catalyzed hydrolysis depends on the overall stability of the substrate and the desired reaction conditions.
-
Acid-Catalyzed Hydrolysis: This method is typically performed using strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or mixed solvent system.[2][3] The reaction is reversible, so using a large excess of water can help drive the equilibrium towards the product side.[3][4] This method is often suitable for substrates that are stable under strongly acidic conditions.
-
Base-Catalyzed Hydrolysis (Saponification): This method involves the use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent.[5] This reaction is irreversible as the final step is the deprotonation of the carboxylic acid to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid product. Base-catalyzed hydrolysis is often faster and proceeds under milder temperature conditions than acid-catalyzed hydrolysis.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the acid-catalyzed hydrolysis of esters.[2][3]
Materials and Reagents:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., 50 mL of acetic acid and 25 mL of HCl for 0.05 mol of ester).
-
Reaction: Heat the solution to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup (Quenching): Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing ice water (approx. 200 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Finally, wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(3-chlorophenyl)-2-oxoacetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol is based on general procedures for the base-catalyzed hydrolysis of keto esters.[5]
Materials and Reagents:
-
This compound
-
Ethanol or Tetrahydrofuran (THF)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, ~12 M) or 3 M HCl
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or THF (approx. 5-10 mL per gram of ester) in a round-bottom flask.
-
Base Addition: Separately, prepare a solution of KOH or NaOH (1.5 - 2.0 eq) in water and add it to the ester solution with stirring.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup (Acidification): After the reaction is complete, remove the organic solvent (ethanol or THF) using a rotary evaporator. Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Protonation: Slowly add concentrated or 3 M HCl dropwise with stirring until the solution becomes strongly acidic (pH ~1-2), which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water.
-
Drying: Dry the purified 2-(3-chlorophenyl)-2-oxoacetic acid in a desiccator or a vacuum oven at a low temperature. If the product does not precipitate, it can be extracted with ethyl acetate after acidification, followed by washing, drying, and solvent evaporation as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the hydrolysis of this compound. Note that yields are representative and can vary based on reaction scale and purification efficiency.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst/Reagent | HCl / Acetic Acid | KOH or NaOH |
| Solvent | Acetic Acid / Water | Ethanol / Water or THF / Water |
| Temperature | Reflux (~100-110 °C) | Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 80 - 90% | 85 - 95% |
| Workup | Extraction and Neutralization | Acidification and Precipitation/Extraction |
Visualizations
Below are diagrams illustrating the experimental workflow and a representative reaction mechanism.
Caption: Experimental workflow for the hydrolysis of the ethyl ester.
Caption: Mechanism of base-catalyzed ester hydrolysis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 2-(3-chlorophenyl)-2-oxoacetate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-(3-chlorophenyl)-2-oxoacetate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound? A1: The two primary and most effective techniques for purification are column chromatography and recrystallization.[1] The choice depends on the specific impurities present. Often, a combination of both methods is used to achieve high purity.[1]
Q2: What are the likely impurities in a sample of crude this compound? A2: Impurities are largely dependent on the synthetic route, which is often a Friedel-Crafts acylation. Potential impurities may include:
-
Unreacted starting materials: Such as 3-chloroacetophenone or diethyl oxalate.[1]
-
Over-oxidized products: For instance, 3-chlorobenzoic acid if reaction conditions are too harsh.[1]
-
Side-products: Isomeric products from ortho or para substitution in Friedel-Crafts reactions.[1]
-
Solvent residues: Residual solvents from the reaction or workup.[1]
-
Hydrolysis product: The primary degradation pathway can be hydrolysis to 3-chlorophenylglyoxylic acid and ethanol, especially in the presence of acid.[2]
Q3: Is it normal for the purified this compound to be a yellow oil instead of a solid? A3: The physical state of the compound can be dependent on its purity.[1] While some related compounds are described as yellow liquids, trace impurities can prevent crystallization, resulting in an oil.[1] If high purity is achieved, the product may solidify upon standing or cooling. It is recommended to verify the purity using techniques like NMR or HPLC.[1]
Q4: Can this compound decompose on the silica gel column? A4: Yes, some compounds are not stable on silica gel, which is slightly acidic.[3][4] This can lead to degradation during purification.[3] If decomposition is suspected, it's advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[3] Using a deactivated silica gel or an alternative stationary phase like alumina might be necessary.[3]
Experimental Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | ||
| Compound doesn't move from the origin on TLC. | Eluent is not polar enough. This compound is relatively polar.[1] | Gradually increase the eluent's polarity. A mixture of hexane and ethyl acetate is effective; start with a low percentage of ethyl acetate (e.g., 5%) and increase it until an Rf of 0.2-0.4 is achieved.[1] |
| All fractions are mixed with impurities. | Poor column packing (channels or cracks).[1] | Ensure uniform packing. Use a "slurry" method by mixing silica gel with the eluent before pouring it into the column. Gently tap the column to ensure a compact bed.[1] |
| Overloading the column with the crude sample. | Use an appropriate amount of silica gel relative to your sample (typically a 30:1 to 100:1 ratio by weight). | |
| Elution Problems | ||
| Compound takes too long to elute ("trailing"). | The compound has strong interactions with the silica gel. | Once the compound starts to elute, you can gradually increase the polarity of the eluent to speed up the process and avoid excessive trailing.[3] |
| Compound elutes too quickly (in the solvent front). | The eluent is too polar. | Re-evaluate your solvent system with TLC. Choose a less polar eluent system that provides an Rf value between 0.2 and 0.4.[1] |
| No compound is recovered from the column. | The compound may have decomposed on the silica.[3] | Test the compound's stability on a TLC plate.[3] Consider using deactivated silica or an alternative stationary phase like alumina.[3] |
| The fractions are too dilute to detect the compound by TLC.[3] | Concentrate the fractions in the expected elution range and re-analyze by TLC.[3] | |
| Other Issues | ||
| Crude sample is not soluble in the eluent. | The chosen loading solvent is incompatible with the mobile phase. | Dissolve the sample in a minimum amount of a slightly more polar solvent (like dichloromethane) and load it, or switch to a different eluent system where the compound is soluble.[3] Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel. |
| Solvent flow stops during purification. | Crystallization of the compound or an impurity in the column, blocking the flow.[3] | This is a difficult issue to resolve. You may need to extrude the silica, extract your compound, and attempt the purification again with a wider column or after a pre-purification step.[3] |
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System | Typical Ratio (v/v) | Recommended Rf | Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | 0.2 - 0.4 | A good starting point for α-keto esters.[1] The ratio should be adjusted based on TLC analysis.[1] |
| Dichloromethane / Hexane | 50:50 to 80:20 | 0.2 - 0.4 | An alternative system for compounds that may not separate well in ethyl acetate.[1] |
| Hexane / Diethyl Ether | 90:10 to 70:30 | 0.2 - 0.4 | Diethyl ether can be a useful alternative to ethyl acetate.[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate to identify a solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate).[1]
-
Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain.
-
Gently tap the column to ensure the silica settles into a uniform, compact bed without cracks or air bubbles.[1]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Elution:
-
Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
-
Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.
-
Collect fractions in an ordered array of test tubes or flasks.[1]
-
-
Fraction Analysis:
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]
-
References
Technical Support Center: Optimizing Friedel-Crafts Acylation for Substituted Benzoylformates
Welcome to the technical support center for the synthesis of substituted benzoylformates via Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Friedel-Crafts acylation of substituted benzenes with ethyl oxalyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring can significantly hinder or prevent the reaction. | - Use a more electron-rich starting material if possible.- Increase the reaction temperature, but monitor closely for decomposition.- Consider using a more potent Lewis acid catalyst. |
| Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst. | - Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents and freshly opened or purified reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient Catalyst: The benzoylformate product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. | - A stoichiometric amount (or a slight excess) of the Lewis acid is often necessary for this reaction. | |
| Fragmentation of Ethyl Oxalyl Chloride: The acylium ion intermediate (ClCOCO⁺) can fragment into ClCO⁺ and carbon monoxide (CO), leading to the formation of undesired benzoyl chloride byproducts. | - Maintain a low reaction temperature (0 °C or below) during the addition of reagents.- Consider using carbon disulfide (CS₂) as the solvent, which has been reported to suppress this fragmentation. | |
| Formation of Multiple Products | Polysubstitution: While less common in acylation than alkylation, highly activated aromatic rings can undergo multiple acylations. | - The acyl group is deactivating, which generally prevents polysubstitution. However, if observed, try using milder reaction conditions (lower temperature, shorter reaction time). |
| Isomer Formation: Substituted benzenes can yield a mixture of ortho, para, and meta isomers. | - The directing effect of the substituent on the aromatic ring will determine the major product. For electron-donating groups, the para product is often favored due to sterics.- Purification by column chromatography may be necessary to isolate the desired isomer. | |
| Dark, Tarry Reaction Mixture | Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products. | - Maintain the recommended reaction temperature and ensure efficient stirring.- Add the Lewis acid and acylating agent slowly and in a controlled manner to manage any exothermic processes. |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation with ethyl oxalyl chloride failing with a nitrobenzene substrate?
A1: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation is often too strong for the reaction to proceed under standard conditions.
Q2: Can I use a catalytic amount of AlCl₃ for this reaction?
A2: It is generally not recommended. The carbonyl groups in the resulting ethyl benzoylformate can complex with the AlCl₃, rendering it inactive. Therefore, a stoichiometric amount (at least one equivalent with respect to the ethyl oxalyl chloride) is typically required to drive the reaction to completion.
Q3: I am observing a significant amount of a byproduct that is not my desired benzoylformate. What could it be?
A3: A likely culprit is the fragmentation of the ethyl oxalyl chloride-Lewis acid complex. This can lead to the formation of a simpler acylium ion, resulting in the formation of a benzoyl chloride derivative as a byproduct. To minimize this, it is crucial to maintain low temperatures during the initial stages of the reaction.
Q4: What is the best solvent for this reaction?
A4: Dichloromethane (CH₂Cl₂) is a commonly used solvent due to its inertness and ability to dissolve the reactants and intermediates. However, for suppressing the fragmentation of oxalyl chloride, carbon disulfide (CS₂) has been shown to be effective. A solvent-free approach using grinding has also been reported.
Q5: How can I improve the regioselectivity of the acylation on my substituted benzene?
A5: The regioselectivity is primarily dictated by the electronic and steric effects of the substituent already present on the benzene ring. Electron-donating groups will direct the acylation to the ortho and para positions, with the para isomer often being the major product due to reduced steric hindrance. For electron-withdrawing groups, the meta position is favored. Optimizing the Lewis acid and reaction temperature may offer some control, but the inherent directing effects of the substituent are the dominant factor.
Data Presentation
The following table summarizes the molar ratios of reactants for the solvent-free Friedel-Crafts acylation of various substituted benzenes with ethyl oxalyl chloride, as described in a patented procedure.
| Aromatic Substrate | Molar Ratio (Substrate : Ethyl Oxalyl Chloride : AlCl₃) | Product |
| Benzene | 1 : 0.7 : 1 | Ethyl benzoylformate |
| Ethylbenzene | 1 : 1.4 : 2 | Ethyl (4-ethylbenzoyl)formate |
| Chlorobenzene | 1 : 1.4 : 2 | Ethyl (4-chlorobenzoyl)formate |
| Bromobenzene | 1 : 1.4 : 2 | Ethyl (4-bromobenzoyl)formate |
Experimental Protocols
Detailed Methodology for the Friedel-Crafts Acylation of Toluene with Ethyl Oxalyl Chloride
This protocol provides a standard solution-phase method for the synthesis of ethyl p-toluoylformate.
Materials:
-
Toluene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven prior to use.
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in CH₂Cl₂ via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of ethyl oxalyl chloride is complete, add toluene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl p-toluoylformate.
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via Friedel-Crafts acylation?
A1: The most common side products are the isomeric impurities: Ethyl 2-(2-chlorophenyl)-2-oxoacetate (ortho-isomer) and Ethyl 2-(4-chlorophenyl)-2-oxoacetate (para-isomer). This is because the chloro group on the chlorobenzene starting material is an ortho-, para-directing group in electrophilic aromatic substitution reactions.[1][2][3] The para-isomer is typically the major side product due to reduced steric hindrance compared to the ortho-isomer.[3]
Q2: Why is my reaction yield consistently low?
A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:
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Moisture: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure all glassware is flame-dried, and solvents and reagents are anhydrous.
-
Catalyst Activity: Use a fresh, high-quality Lewis acid. Old or improperly stored AlCl₃ may have reduced activity.
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Reaction Temperature: The reaction may require specific temperature control. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.
-
Purity of Reagents: Impurities in chlorobenzene or ethyl oxalyl chloride can interfere with the reaction.
Q3: Can polyacylation occur in this synthesis?
A3: Polyacylation is less likely in Friedel-Crafts acylation compared to alkylation. The acyl group introduced onto the benzene ring is deactivating, which makes the product less reactive than the starting material and thus less susceptible to a second acylation.[3]
Q4: How can I effectively purify the final product and remove the isomeric side products?
A4: Purification can be challenging due to the similar properties of the isomers. A combination of techniques is often necessary:
-
Column Chromatography: This is the most effective method for separating the meta-, ortho-, and para-isomers. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be employed.
-
Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization from a suitable solvent system may help in isolating the desired isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficient amount of catalyst. 3. Deactivated starting material (chlorobenzene is a deactivated ring). 4. Low quality or impure reagents. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are dry. 2. Use a stoichiometric amount of AlCl₃ as the product can form a complex with it. 3. Consider using a more reactive Lewis acid or slightly elevated reaction temperatures, while monitoring for side reactions. 4. Purify starting materials before use (e.g., distill chlorobenzene). |
| Presence of Isomeric Impurities (ortho- and para-) | The chloro group is an ortho-, para-director for electrophilic aromatic substitution. | 1. Optimize reaction conditions (e.g., lower temperature) to potentially favor the formation of one isomer, although complete selectivity is unlikely. 2. Employ careful purification techniques such as column chromatography or fractional distillation to separate the isomers. |
| Formation of a Dark-Colored Reaction Mixture | Polymerization or decomposition of starting materials or products, often due to high temperatures or impurities. | 1. Maintain the recommended reaction temperature. 2. Ensure the purity of all reagents. 3. Add the reagents slowly and control any exotherms. |
| Product Hydrolysis (presence of carboxylic acid) | Presence of water during the reaction or work-up. | 1. Ensure strictly anhydrous reaction conditions. 2. During the aqueous work-up, minimize the contact time of the product with aqueous acid or base. |
| Unreacted Starting Materials in Product | Incomplete reaction due to insufficient reaction time, low temperature, or inactive catalyst. | 1. Monitor the reaction progress by TLC or GC. 2. Increase the reaction time or temperature if starting materials persist. 3. Verify the activity and amount of the Lewis acid catalyst. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Chlorobenzene with Ethyl Oxalyl Chloride
This protocol is adapted from established methods for the synthesis of similar aryl α-keto esters.
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add chlorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the isomers.
Visualizations
Caption: A workflow diagram for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
How to remove unreacted starting material from Ethyl 2-(3-chlorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(3-chlorophenyl)-2-oxoacetate. The following information addresses common issues encountered during the removal of unreacted starting materials and other impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Problem 1: Low Purity of the Final Product After Initial Work-up
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Possible Cause: Incomplete removal of acidic or basic impurities from the reaction mixture. Unreacted starting materials such as chlorobenzene or ethyl oxalyl chloride may also be present.
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Suggested Solution: A thorough aqueous work-up is crucial.[1][2][3] This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any basic compounds, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to reduce the water content in the organic layer.[3]
Problem 2: Difficulty in Separating the Product from Isomeric Impurities
-
Possible Cause: The Friedel-Crafts acylation used to synthesize the target compound can sometimes yield ortho- and para-isomers in addition to the desired meta-isomer.
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Suggested Solution: Column chromatography on silica gel is an effective method for separating isomers.[3] A solvent system with a gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the spots.
Problem 3: The Compound Fails to Crystallize During Recrystallization
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Possible Cause: The chosen solvent may not be suitable, the solution may be too dilute, or the cooling process may be too rapid. Oiling out can also occur if the compound's melting point is lower than the boiling point of the solvent.
-
Suggested Solution:
-
Solvent Selection: Test a variety of solvents and solvent systems. Good solvent choices for recrystallization are those in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[4] For α-keto esters, mixtures like ethanol/water or hexanes/ethyl acetate can be effective.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and induce crystallization upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
A1: Based on the likely synthesis via a Friedel-Crafts acylation, the most common starting materials would be a chlorobenzene derivative (like 1,3-dichlorobenzene or chlorobenzene) and an acylating agent like ethyl oxalyl chloride. The Lewis acid catalyst (e.g., aluminum chloride) is also a major component to be removed during the work-up.
Q2: What is a standard work-up procedure after the synthesis of this compound?
A2: A typical work-up involves quenching the reaction by carefully adding the reaction mixture to ice-cold dilute hydrochloric acid.[3] The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed successively with water, saturated sodium bicarbonate solution, and brine.[1][3] After drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product.[3]
Q3: Which purification technique is most effective for obtaining high-purity this compound?
A3: For high purity, a combination of techniques is often best. After a thorough aqueous work-up, column chromatography on silica gel is highly effective for removing both starting materials and isomeric byproducts.[3] For crystalline products, recrystallization can be an excellent final purification step.[4] Vacuum distillation can also be employed for liquid products.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC).[6] The goal is to find a solvent mixture (e.g., a ratio of hexanes and ethyl acetate) that results in a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[7][8][9] This generally provides the best separation from impurities.
Q5: Can I use recrystallization to purify this compound?
A5: Yes, if the crude product is a solid or can be induced to solidify. The key is to find a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[4][5] Common solvent systems to try for compounds of this type include ethanol/water, isopropanol/water, or hexanes/ethyl acetate.
Data Presentation
Table 1: Column Chromatography Parameters for Purification
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 95:5 Hexane:Ethyl Acetate |
| Final Eluent | 80:20 Hexane:Ethyl Acetate |
| Target Rf on TLC | ~0.3 in 90:10 Hexane:Ethyl Acetate |
| Typical Purity | >95% |
Table 2: Recrystallization Solvents and Expected Outcomes
| Solvent System | Procedure | Expected Outcome |
| Ethanol/Water | Dissolve in a minimum of hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly. | Formation of fine needles. Purity can reach >98%. |
| Hexane/Ethyl Acetate | Dissolve in a minimum of hot ethyl acetate, then add hot hexane until the solution becomes slightly cloudy. Cool slowly. | Good for removing more polar impurities. |
| Isopropanol | Dissolve in a minimum of hot isopropanol and allow to cool slowly. | May yield well-formed crystals if solubility allows. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15) to find a solvent system that gives the desired product an Rf value of approximately 0.3.[7][8][9]
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs to elute the product.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) both at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4][5]
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction directly introduces the desired acyl group onto the chlorobenzene ring.
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields in the Friedel-Crafts acylation of chlorobenzene can stem from several factors. The primary culprits are often related to the purity of reagents and the reaction conditions. Key areas to investigate include:
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Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst.
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Reagent Quality: The purity of chlorobenzene and ethyl oxalyl chloride is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
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Reaction Temperature: The temperature must be carefully controlled. Exceedingly high temperatures can promote the formation of byproducts and decomposition.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion of the starting materials.
Q3: I am observing the formation of multiple products in my reaction. What are they, and how can I minimize them?
A3: The chloro group on the chlorobenzene ring is an ortho-, para-directing group in electrophilic aromatic substitution.[1][2] Consequently, the Friedel-Crafts acylation will produce a mixture of isomers, primarily the ortho- (2-chloro) and para- (4-chloro) substituted products, in addition to the desired meta- (3-chloro) isomer.[1][2] The para-isomer is generally the major product due to reduced steric hindrance.[1][2] To a lesser extent, some dealkylation or disproportionation reactions might occur, though this is less common in acylation compared to alkylation. Minimizing these isomeric byproducts in the reaction itself is challenging due to the inherent directing effects. Purification methods such as column chromatography or fractional distillation are necessary to isolate the desired meta-isomer.
Q4: Can I use other Lewis acids besides aluminum chloride as a catalyst?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used to catalyze Friedel-Crafts acylation reactions. However, aluminum chloride is generally the most effective and commonly used catalyst for this transformation. The choice of catalyst can sometimes influence the regioselectivity and overall yield, so small-scale trials are recommended when deviating from standard protocols.
Q5: What are the primary safety precautions I should take during this synthesis?
A5: Safety is paramount. Key precautions include:
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Handling Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Ethyl Oxalyl Chloride: This reagent is corrosive and a lachrymator (induces tearing). It should also be handled in a fume hood with appropriate PPE.
-
Reaction Quenching: The reaction is typically quenched by pouring the reaction mixture onto crushed ice. This process is highly exothermic and releases HCl gas, so it must be done slowly and with caution in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The AlCl₃ has been deactivated by moisture. | 1. Use freshly opened, anhydrous AlCl₃. 2. Ensure all glassware is flame-dried or oven-dried before use. 3. Use anhydrous solvents. |
| Poor Quality Reagents: Chlorobenzene or ethyl oxalyl chloride may contain impurities. | 1. Purify chlorobenzene by distillation. 2. Use freshly distilled or high-purity ethyl oxalyl chloride. | |
| Insufficient Reaction Time or Temperature: The reaction has not gone to completion. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If starting material persists, consider extending the reaction time. 3. Cautiously increasing the temperature may be an option, but monitor for byproduct formation. | |
| Formation of a Dark, Tarry Mixture | Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition. | 1. Maintain the recommended reaction temperature, especially during the addition of reagents. 2. Use an ice bath to control the initial exothermic reaction. |
| Impure Starting Materials: Impurities can act as catalysts for polymerization. | 1. Ensure the purity of all reagents as mentioned above. | |
| Difficult Product Isolation | Incomplete Quenching: The aluminum chloride complex has not been fully decomposed. | 1. Ensure the reaction mixture is poured onto a sufficient amount of crushed ice with vigorous stirring. 2. The aqueous layer should be acidic to ensure all aluminum salts are dissolved. |
| Presence of Isomeric Impurities | Inherent Regioselectivity: The chloro group directs acylation to the ortho and para positions.[1][2] | 1. Purification: Isomers can often be separated by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. 2. Recrystallization: If the product mixture solidifies, recrystallization from a suitable solvent system may help to isolate the desired isomer. |
Data Presentation
| Substituent | Position | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Isomer Distribution (ortho:meta:para) |
| Chloro | 3- (meta) | AlCl₃ | CS₂ or CH₂Cl₂ | 0 - 25 | 40 - 60 (of total isomers) | Minor component |
| Chloro | 2- (ortho) | AlCl₃ | CS₂ or CH₂Cl₂ | 0 - 25 | (as above) | ~10-20% |
| Chloro | 4- (para) | AlCl₃ | CS₂ or CH₂Cl₂ | 0 - 25 | (as above) | ~80-90% |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Chlorobenzene with Ethyl Oxalyl Chloride
This protocol is adapted from established procedures for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene
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Ethyl oxalyl chloride
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Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
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Crushed Ice
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Hydrochloric Acid (HCl), dilute aqueous solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous carbon disulfide. Cool the suspension to 0°C in an ice bath.
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Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C to facilitate the formation of the acylium ion.
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Addition of Arene: Add chlorobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
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Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent (CS₂ or CH₂Cl₂).
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Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation to isolate the desired this compound from its isomers.
Visualizations
Signaling Pathways and Workflows
Caption: Friedel-Crafts acylation reaction pathway for this compound synthesis.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.
References
Troubleshooting low conversion in alpha-ketoester reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-ketoester reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-ketoesters?
A1: Common synthetic routes to α-ketoesters include Friedel-Crafts acylation, the Grignard reagent method, oxidation of α-hydroxy esters, metal-catalyzed bicarbonylation, and electrochemical synthesis.[1][2] The choice of method often depends on the available starting materials, desired scale, and functional group tolerance.
Q2: My α-ketoester product appears to be unstable. What are the common degradation pathways?
A2: α-Ketoesters can be labile and prone to degradation through several pathways, including hydrolysis of the ester group, which can be followed by decarboxylation, especially upon heating.[1][3][4] They can also undergo decarbonylation, particularly in the presence of transition metal catalysts.[1]
Q3: What are typical side reactions to be aware of during α-ketoester synthesis?
A3: Besides degradation of the product, common side reactions during synthesis include the formation of tertiary alcohols in Grignard reactions through double addition of the reagent, and over-oxidation or C-C bond cleavage during oxidation reactions.[1][5] In Friedel-Crafts acylations, polysubstitution can be a problem.
Q4: How can I purify my α-ketoester product effectively?
A4: Purification can be challenging due to the potential instability of α-ketoesters. Standard methods like distillation can sometimes lead to decomposition.[4] Column chromatography on neutral stationary phases (like silica gel) at room temperature is a common approach.[4] For thermally labile compounds, crystallization at low temperatures or acid-base extraction can be gentle and effective purification methods.[4]
Troubleshooting Guide: Low Conversion in Alpha-Ketoester Reactions
This guide addresses specific issues of low conversion in common α-ketoester synthesis reactions.
Problem 1: Low yield in Grignard reaction with diethyl oxalate.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low conversion in Grignard reactions.
Problem 2: Low conversion in the oxidation of an α-hydroxy ester.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low conversion in α-hydroxy ester oxidation.
Problem 3: Low yield in Friedel-Crafts acylation with ethyl chlorooxoacetate.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of Ethyl 2-hydroxy-2-methyl-3-nitropropanoate
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Room Temperature | >95 | 92 |
| 2 | 0 | - | - |
| 3 | -24 | - | Lowered |
| 4 | 50 | 73 | Not significantly affected |
Data synthesized from a study on the catalytic enantioselective Henry reaction of ethyl pyruvate.[6]
Table 2: Influence of Catalyst Loading on Conversion in Pt-Catalyzed C-H Acylation
| Catalyst Loading (mol %) | Conversion (%) | Reaction Time |
| 10 | High | - |
| 5 | < 50 | Longer |
Data from a study on Pt-catalyzed direct C-H acylation with ethyl chlorooxoacetate.[7]
Experimental Protocols
Protocol 1: Synthesis of an α-Keto Ester via Grignard Reaction with Diethyl Oxalate
This protocol describes the synthesis of an α-keto ester by the addition of a Grignard reagent to diethyl oxalate, with measures to minimize the formation of the tertiary alcohol byproduct.[5]
Materials:
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Diethyl oxalate
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Grignard reagent (e.g., isobutylmagnesium chloride, 2M solution in ether)
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Anhydrous diethyl ether
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Concentrated hydrochloric acid
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Crushed ice
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Flame-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel
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Dry ice/acetone bath
Procedure:
-
Reaction Setup: Under an argon atmosphere, add a solution of diethyl oxalate (1.0 mole) in anhydrous diethyl ether (500 mL) to the three-necked flask.
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Grignard Addition: Slowly add a solution of the Grignard reagent (1.0 mole) dropwise from the addition funnel over 1 hour. It is critical to maintain the internal temperature below -60°C.
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Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at -78°C. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
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Prepare a rapidly stirred mixture of concentrated hydrochloric acid (85 mL), crushed ice (400 g), and diethyl ether (500 mL).
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Pour the cold reaction mixture into the acidic ice-ether slurry.
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Separate the aqueous layer and wash the ethereal layer with water (500 mL) and then brine (2 x 500 mL).
-
-
Purification:
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-keto ester can be further purified by vacuum distillation or column chromatography.
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Protocol 2: Oxidation of an α-Hydroxy Ester to an α-Keto Ester using TEMPO and Calcium Hypochlorite
This protocol provides a method for the selective oxidation of α-hydroxy esters to α-ketoesters under mild conditions.[8]
Materials:
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α-Hydroxy ester
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2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
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Calcium hypochlorite (Ca(OCl)₂)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the α-hydroxy ester (1.0 mmol) in dichloromethane (10 mL), add TEMPO (0.01 mmol, 1 mol%).
-
Oxidant Addition: Add calcium hypochlorite (1.1 mmol) in one portion and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-keto ester can be purified by column chromatography on silica gel.
-
References
- 1. mdpi.com [mdpi.com]
- 2. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-(3-chlorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and decomposition of Ethyl 2-(3-chlorophenyl)-2-oxoacetate. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Troubleshooting Guide
Users may encounter issues related to the decomposition of this compound during experiments. The primary pathway for degradation is hydrolysis, which can be influenced by several factors.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product; presence of an unexpected polar impurity. | Hydrolysis: The ester is likely hydrolyzing to 3-chlorophenylglyoxylic acid and ethanol, especially under acidic or basic conditions in the presence of water. | Control pH: Maintain the reaction medium as close to neutral as possible. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water content. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of hydrolysis. |
| Formation of a secondary, less polar impurity, particularly at elevated temperatures. | Decarboxylation: The primary hydrolysis product, 3-chlorophenylglyoxylic acid, can undergo decarboxylation to form 3-chlorobenzaldehyde. | Temperature Control: Avoid prolonged exposure to high temperatures. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may facilitate decarboxylation. |
| Inconsistent reaction outcomes. | Variability in Reagent Quality: Trace amounts of acid or water in solvents or other reagents can catalyze decomposition. | Reagent Purity Check: Use freshly purified or high-purity anhydrous solvents. If acidic reagents are used, consider their impact on the stability of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The primary decomposition pathway is hydrolysis of the ethyl ester to form 3-chlorophenylglyoxylic acid and ethanol. This reaction is catalyzed by the presence of acid or base and water.
Q2: What are the likely decomposition products I should watch for?
The main decomposition products are 3-chlorophenylglyoxylic acid and, under more forcing conditions (e.g., heat), 3-chlorobenzaldehyde, which results from the decarboxylation of the glyoxylic acid.
Q3: How can I minimize the decomposition of this compound during a reaction?
To minimize decomposition, it is recommended to use anhydrous solvents, control the pH of the reaction mixture to be as close to neutral as possible, and run the reaction at the lowest effective temperature.
Q4: What are the recommended storage conditions for this compound?
It should be stored in a tightly sealed container in a dry, cool place, such as a refrigerator (2-8°C), to protect it from moisture and heat.[1]
Experimental Protocols
Protocol for Monitoring the Hydrolysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify the stability of this compound and monitor the formation of its primary hydrolysis product, 3-chlorophenylglyoxylic acid.
Materials:
-
This compound
-
3-chlorophenylglyoxylic acid (if available, as a standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and, if available, 3-chlorophenylglyoxylic acid in acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: At specific time points during your experiment, withdraw an aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of the mobile phase to halt further degradation.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the amount of this compound remaining and 3-chlorophenylglyoxylic acid formed at each time point by comparing the peak areas to the calibration curves.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting workflow for decomposition issues.
References
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 2-(3-chlorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)-2-oxoacetate. Our goal is to assist you in optimizing your reaction work-ups, improving yields, and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: A common procedure for quenching reactions, particularly after a Friedel-Crafts acylation, involves slowly and carefully pouring the reaction mixture onto crushed ice.[1] For reductions using reactive hydrides like Lithium Aluminum Hydride (LiAlH₄), a sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again is a standard and safe method.[2] For milder reducing agents like Sodium Borohydride (NaBH₄), quenching can be achieved by the slow addition of acetone or dropwise addition of acetic acid until gas evolution ceases.[2]
Q2: What are the recommended extraction solvents for isolating this compound?
A2: Diethyl ether and ethyl acetate are commonly used extraction solvents for this compound.[2] Dichloromethane (DCM) can also be used, particularly after a Friedel-Crafts reaction.[3] The choice of solvent will depend on the specific reaction conditions and the nature of the impurities.
Q3: My product yield is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors. In the context of a Friedel-Crafts acylation, inactive catalysts (e.g., moisture-contaminated AlCl₃), poor quality reagents, or insufficient reaction time and temperature are common culprits.[1] It is crucial to use fresh, anhydrous reagents and to monitor the reaction's progress via Thin Layer Chromatography (TLC).[1] Incomplete reactions and product decomposition during work-up are also frequent causes of low yields.[4][5]
Q4: I am observing the formation of a dark, tarry substance in my reaction mixture. What could be the reason?
A4: The formation of dark, tarry materials, especially in Friedel-Crafts reactions, often indicates overheating or the use of excess catalyst.[1] These reactions can be exothermic, and maintaining strict temperature control is critical to prevent polymerization and degradation of the starting materials and products.
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low to No Product Yield | 1. Inactive Catalyst: For reactions like Friedel-Crafts, the Lewis acid (e.g., AlCl₃) is hygroscopic and can be deactivated by moisture.[1]2. Poor Reagent Quality: Impurities in starting materials can interfere with the reaction.[1]3. Incomplete Reaction: Insufficient reaction time or temperature.[1]4. Product Loss During Work-up: Sub-optimal extraction or washing procedures. | 1. Use freshly opened, anhydrous catalyst and handle it under an inert atmosphere.2. Purify starting materials if necessary. For example, distill liquid reagents.3. Monitor the reaction by TLC. Consider extending the reaction time or cautiously increasing the temperature if starting material persists.[1]4. Ensure efficient extraction by performing multiple extractions with the appropriate solvent. Minimize the number of transfers between vessels.[6] |
| PUR-001 | Presence of Impurities After Purification | 1. Isomeric Impurities: In Friedel-Crafts reactions, ortho- and para-isomers may form in addition to the desired meta-substituted product.[1]2. Unreacted Starting Material: The reaction may not have gone to completion.3. Byproducts from Side Reactions: Decomposition or side reactions can generate impurities. | 1. Isomers can often be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[1] Recrystallization can also be effective if the product is a solid.[1]2. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.3. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. |
| WRK-001 | Emulsion Formation During Extraction | 1. Fine Particulate Matter: The presence of fine solids can stabilize emulsions.2. High Concentration of Surfactant-like Byproducts: Certain side products can act as emulsifiers. | 1. Filter the reaction mixture through a pad of Celite before extraction.2. Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Friedel-Crafts Acylation
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. If a strong Lewis acid like AlCl₃ was used, this step should be performed in a fume hood as HCl gas may be evolved.[1][3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.[3]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.[1]
Protocol 2: Work-up for a Sodium Borohydride Reduction
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add acetone or dropwise add acetic acid to quench the excess NaBH₄.[2] Continue the addition until gas evolution ceases.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water.[2] Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.[2]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: A generalized workflow for the work-up of reactions involving this compound.
References
Technical Support Center: Monitoring Ethyl 2-(3-chlorophenyl)-2-oxoacetate Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving Ethyl 2-(3-chlorophenyl)-2-oxoacetate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor my reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to qualitatively monitor the progress of a reaction.[1][2] It allows you to:
-
Determine the consumption of the starting material.[2]
-
Assess the purity of the reaction mixture by identifying the number of components.[1]
-
Identify potential side products.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC?
A2: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[3][4] This generally provides good separation between the starting material and the product.
-
For compounds of moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether) is a good starting point.[2][5][6][7]
-
If your spots are too close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[8]
-
If your spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[8]
Q3: How do I visualize the spots on the TLC plate?
A3: Since this compound contains a chromophore (the phenyl ring), the primary method of visualization is non-destructive:
-
UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator. Compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots against a green fluorescent background.[9] This is the quickest and most common initial visualization method.[9]
If UV visualization is insufficient, destructive methods using chemical stains can be employed:
-
p-Anisaldehyde Stain: A versatile stain for many functional groups, especially nucleophiles.[10]
-
Potassium Permanganate (KMnO4) Stain: Useful for detecting compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[9][11]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: Specifically reacts with aldehydes and ketones to form yellow-to-orange spots.[10][12] This can be particularly useful for visualizing the α-keto group in the target molecule.
Q4: What is "co-spotting" and why is it important?
A4: Co-spotting involves applying a sample of the starting material and a sample of the reaction mixture to the same spot on the TLC plate.[4][8] This is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the product's Rf is very close to that of the reactant.[4][8]
Troubleshooting Guide
This section addresses common issues encountered when monitoring reactions with TLC.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are Streaking | 1. Sample is too concentrated (overloaded).[1][8][13] 2. The compound is highly polar or acidic/basic.[8][13] 3. The sample is not fully dissolved or contains insoluble impurities. | 1. Dilute the sample before spotting it on the TLC plate.[8][13] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve spot shape for acidic or basic compounds, respectively.[8] 3. Ensure the sample is fully dissolved in a volatile solvent before spotting. |
| No Spots are Visible | 1. The compound is not UV-active. 2. The sample is too dilute.[8][14] 3. The solvent level in the chamber was above the spotting line.[13][14] 4. The compound is volatile and evaporated.[8] | 1. Use a chemical stain for visualization after checking under UV light.[8] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][13][14] 3. Ensure the spotting line is always above the solvent level in the developing chamber.[13][14] 4. This is less likely for the target molecule but can be an issue for low-boiling point compounds. |
| Spots are at the Baseline (Rf ≈ 0) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent.[8] |
| Spots are at the Solvent Front (Rf ≈ 1) | The eluent is too polar. | Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent or adding more of the non-polar solvent.[8] |
| Uneven Solvent Front | 1. The bottom of the TLC plate is not level in the chamber.[11] 2. The TLC plate is touching the side of the chamber or the filter paper.[14] 3. The chamber was not saturated with solvent vapor. | 1. Ensure the plate sits flat on the bottom of the developing chamber.[11] 2. Position the plate carefully in the center of the chamber. 3. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors before running the plate.[15] |
| Reactant and Product have very similar Rf values | The solvent system does not provide adequate separation. | Try a different solvent system. Changing the composition of the eluent by using solvents from different selectivity groups (e.g., switching from ethyl acetate to dichloromethane) can alter the separation.[6][8] |
| Compound may be decomposing on the silica gel plate | Silica gel is acidic and can cause decomposition of sensitive compounds.[16] | Perform a 2D TLC to check for stability. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will be on the diagonal. Degradation products will appear off the diagonal.[16][17] If decomposition is confirmed, consider using neutral alumina or reverse-phase TLC plates. |
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber:
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.[15] Be careful not to gouge the silica layer.
-
Mark 3-4 tick marks along the origin line for spotting. Label them (e.g., SM for Starting Material, CR for Co-spot, RXN for Reaction Mixture).
-
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a dilute solution (~1%).[13]
-
Using a capillary tube, spot the starting material solution on the 'SM' and 'CR' marks. Make the spots as small as possible (1-2 mm diameter).[11]
-
Withdraw a small aliquot from your reaction vessel using a capillary tube.
-
Spot the reaction mixture on the 'RXN' and 'CR' marks (spotting directly on top of the starting material for the co-spot).[4]
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[15] Close the lid.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[15]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualize and Analyze:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[5][9]
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf (Retardation factor) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the 'RXN' lane to the 'SM' lane. A diminishing 'SM' spot and the appearance of a new spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the 'RXN' lane.
-
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Troubleshooting guide for common TLC problems.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. How To [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epfl.ch [epfl.ch]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. coconote.app [coconote.app]
- 16. Chromatography [chem.rochester.edu]
- 17. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Ethyl 2-(3-chlorophenyl)-2-oxoacetate. The guidance is designed to help you navigate the challenges associated with this electron-deficient and sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents a few challenges. The chloro-substituent is less reactive than bromo or iodo-substituents in the crucial oxidative addition step of the catalytic cycle.[1] Additionally, the α-keto ester functionality is strongly electron-withdrawing, which can influence the electronic properties of the aryl chloride. The ketone and ester groups may also be sensitive to certain reaction conditions, particularly strong bases which can lead to unwanted side reactions.
Q2: What are the most promising catalyst systems for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura coupling of aryl chlorides, particularly those that are electron-deficient, palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][2][3] These ligands facilitate the oxidative addition of the aryl chloride to the palladium center. Nickel-based catalyst systems are also a cost-effective and increasingly popular alternative.[4][5]
Q3: Which ligands are most effective for activating the C-Cl bond in my substrate?
A3: Bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups, such as SPhos, XPhos, and RuPhos, are excellent choices.[6] N-heterocyclic carbene (NHC) ligands, like IPr and SImes, are also highly effective for activating aryl chlorides.[7][8][9] For nickel catalysis, phosphine ligands such as P(tBu)3 or NHC ligands are often employed.
Q4: How can I avoid hydrolysis of the ethyl ester during the reaction?
A4: Ester hydrolysis is a potential side reaction under basic conditions. To minimize this, it is advisable to use milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of strong bases like sodium or potassium hydroxide.[10] Running the reaction at the lowest effective temperature and for the shortest possible time can also help.
Q5: Are there any known side reactions involving the α-keto group?
A5: The α-keto group can potentially participate in side reactions such as aldol condensations, particularly in the presence of strong bases and enolizable coupling partners. Using carefully selected bases and maintaining controlled reaction conditions can help to avoid these issues.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos or an NHC ligand like IPr).[6][7] | Aryl chlorides require highly active catalysts to undergo oxidative addition. Bulky, electron-rich ligands stabilize the Pd(0) center and promote this key step. |
| Catalyst Deactivation | Ensure rigorous degassing of solvents and use of an inert atmosphere (Argon or Nitrogen). Consider using a pre-catalyst that is more resistant to deactivation. | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. |
| Poor Transmetalation | For Suzuki reactions, ensure your boronic acid is of high quality and consider using the corresponding boronate ester (e.g., pinacol ester) to prevent protodeboronation. Use a suitable base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the boronate species.[10] | The transmetalation step requires the transfer of the organic group from the organometallic reagent to the palladium center. This can be slow for some boronic acids and is highly dependent on the choice of base. |
| Incorrect Base | Screen a variety of bases. For substrates with base-sensitive functional groups like esters, milder bases such as K₃PO₄ or Cs₂CO₃ are recommended. | The base plays a crucial role in both the transmetalation step and the overall stability of the reaction components.[10] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | While higher temperatures can sometimes lead to decomposition, they are often necessary to overcome the activation energy for the oxidative addition of aryl chlorides. |
Formation of Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Step |
| Hydrolysis of Ethyl Ester | The base is too strong or the reaction temperature is too high. | Switch to a milder base like K₃PO₄ or Cs₂CO₃.[10] Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of all solvents and reagents and maintain a positive pressure of an inert gas. |
| Dehalogenation of Starting Material | Presence of water or other protic sources. | Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water. |
Catalyst and Condition Selection Tables
The following tables provide a summary of catalyst systems and conditions that have been reported for cross-coupling reactions of challenging aryl chlorides. While not specific to this compound, they serve as an excellent starting point for reaction optimization.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 70-95 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | 75-98 |
| [Pd(IPr)(allyl)Cl] | - | K₃PO₄ | t-Amyl alcohol | 100 | 80-95 |
| NiCl₂(dme) | IPr·HCl | K₃PO₄ | Dioxane | 80-100 | 60-90 |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-110 | 70-95 |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80-100 | 75-98 |
| [Ni(cod)₂] | IPr·HCl | NaOtBu | Dioxane | 80-100 | 65-90 |
Table 3: Recommended Conditions for Sonogashira Coupling (Copper-Free)
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Acetonitrile | 80-100 | 60-85 |
| PdCl₂(PPh₃)₂ | P(t-Bu)₃ | TBAF | THF | 60-80 | 55-80 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for this compound.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution) via syringe. If a biphasic system is used, add the degassed water at this stage.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Catalyst Selection Workflow
Caption: A decision tree for selecting a suitable catalyst system.
General Experimental Workflow
Caption: A typical experimental workflow for a cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. orgsyn.org [orgsyn.org]
- 3. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 4. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Managing reaction temperature for Ethyl 2-(3-chlorophenyl)-2-oxoacetate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the management of reaction temperature during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound via Friedel-Crafts acylation?
A1: The synthesis of this compound is typically performed via a Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is highly exothermic, and strict temperature control is crucial. The optimal temperature profile involves two stages:
-
Addition of Reagents: The dropwise addition of the acylating agent (ethyl oxalyl chloride) and the substrate (chlorobenzene) to the Lewis acid suspension should be carried out at a low temperature, typically between 0°C and 5°C .[1] Maintaining this low temperature is critical to control the initial exothermic burst and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is often allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
Q2: What are the consequences of improper temperature control?
A2: Deviations from the optimal temperature range can lead to several undesirable outcomes:
-
Reduced Yield: Higher temperatures can promote the formation of side products and decomposition of the desired product, leading to a lower overall yield.
-
Formation of Isomeric Impurities: Friedel-Crafts acylation of chlorobenzene can yield ortho-, meta-, and para-substituted products. While the desired product is the meta-isomer, elevated temperatures can alter the isomer distribution, potentially increasing the formation of the ortho- and para-isomers, which can be difficult to separate.
-
Polysubstitution: Although less common in acylation than alkylation, higher temperatures can increase the likelihood of a second acylation on the aromatic ring, leading to diacylated byproducts.
-
Runaway Reaction: The most significant risk of poor temperature control is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, posing a serious safety hazard.
Q3: Can the reaction be run at a higher temperature to speed it up?
A3: While a moderate increase in temperature after the initial addition phase may be necessary to drive the reaction to completion, starting the reaction at a higher temperature is not recommended. The initial phase of the reaction is highly exothermic, and insufficient cooling can lead to the issues mentioned in Q2. It is crucial to maintain the low temperature during the addition of reagents and then cautiously warm the reaction mixture while monitoring its progress.
Troubleshooting Guide: Managing Reaction Temperature
This guide provides solutions to common temperature-related issues encountered during the synthesis of this compound.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| TEMP-001 | Rapid temperature increase during reagent addition | 1. Addition rate is too fast.2. Inefficient cooling.3. Insufficient solvent volume. | 1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling bath (e.g., add more ice/salt).3. If the temperature continues to rise, consider adding pre-chilled solvent to dilute the reaction mixture.4. Once the temperature is under control, resume addition at a much slower rate. |
| TEMP-002 | Reaction is sluggish or does not proceed at low temperature | 1. Inactive catalyst (e.g., moisture contamination).2. Poor quality of reagents.3. Insufficient activation energy. | 1. Ensure the use of anhydrous solvent and freshly opened, high-purity aluminum chloride.2. After the complete addition of reagents at low temperature, allow the reaction to slowly warm to room temperature.3. If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be considered, but this should be done cautiously while monitoring for the formation of byproducts by TLC or GC. |
| TEMP-003 | Formation of significant isomeric impurities | 1. High reaction temperature during addition or reaction.2. Incorrect stoichiometry of reactants or catalyst. | 1. Ensure the temperature is strictly maintained between 0-5°C during reagent addition.2. Avoid excessive heating after the addition is complete.3. Optimize the molar ratios of the reactants and catalyst. |
Data Presentation
The following table provides illustrative data on how reaction temperature can affect the yield and purity of the final product. Please note that this data is representative and based on trends observed in similar Friedel-Crafts acylation reactions, as specific literature data for this exact compound is limited.
| Reaction Temperature (during addition) | Approximate Yield (%) | Purity (% meta-isomer) | Key Observations |
| 0-5°C | 85-95 | >95 | Optimal conditions, high yield and selectivity for the desired meta-isomer. |
| 10-15°C | 70-80 | 85-90 | Increased formation of ortho- and para-isomers observed. |
| 20-25°C (Room Temp) | 50-60 | 70-80 | Significant decrease in yield and selectivity. Potential for increased side product formation. |
| >30°C | <40 | <60 | High levels of impurities and potential for reaction runaway. Not recommended. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to anhydrous dichloromethane in the flask under a nitrogen atmosphere. The suspension is cooled to 0°C using an ice-salt bath.
-
Reagent Addition: A solution of ethyl oxalyl chloride (1.0 equivalent) and chlorobenzene (1.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over a period of 30-60 minutes. The internal reaction temperature must be maintained below 5°C throughout the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional hour and then allowed to slowly warm to room temperature. The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Visualizations
References
Validation & Comparative
A Comparative NMR Analysis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate and Structural Analogs
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-(3-chlorophenyl)-2-oxoacetate and its structural analogs. It is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and differentiation of these compounds. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations of the molecular structure and analytical workflow.
Introduction
This compound is an organic compound of interest in synthetic chemistry and pharmaceutical research. Its structural elucidation is critically dependent on spectroscopic techniques, primarily ¹H and ¹³C NMR. This guide compares its NMR spectral features with those of key analogs: Ethyl 2-(3-bromophenyl)-2-oxoacetate, Ethyl 2-(4-chlorophenyl)-2-oxoacetate, and the parent compound, Ethyl 2-oxo-2-phenylacetate. Understanding the subtle differences in chemical shifts and coupling constants arising from the varied substitution on the phenyl ring is essential for unambiguous identification.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | -OCH₂- (δ, ppm, Multiplicity, J in Hz) | -CH₃ (δ, ppm, Multiplicity, J in Hz) |
| This compound [1] | 7.94 (s, 1H), 7.84 (d, J=7.8, 1H), 7.58-7.52 (m, 1H), 7.39 (t, J=7.8, 1H) | 4.38 (q, J=7.0, 2H) | 1.36 (t, J=7.0, 3H) |
| Ethyl 2-(3-bromophenyl)-2-oxoacetate (Predicted)[2][3] | ~8.15 (t, J≈1.8, 1H), ~7.95 (dt, J≈7.8, 1.2, 1H), ~7.70 (ddd, J≈8.0, 2.0, 1.0, 1H), ~7.40 (t, J≈7.9, 1H) | 4.47 (q, J=7.1, 2H) | 1.43 (t, J=7.1, 3H) |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate [1] | 7.98 (d, J=8.6, 2H), 7.49 (d, J=8.6, 2H) | 4.45 (q, J=7.0, 2H) | 1.42 (t, J=7.0, 3H) |
| Ethyl 2-oxo-2-phenylacetate [1] | 8.04-8.00 (m, 2H), 7.66 (t, J=7.4, 1H), 7.52 (t, J=7.8, 2H) | 4.46 (q, J=7.0, 2H) | 1.43 (t, J=7.0, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=O (keto) (δ, ppm) | C=O (ester) (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| This compound [1] | 184.8 | 163.0 | 135.2, 134.8, 134.1, 130.2, 129.9, 128.2 | 62.6 | 14.1 |
| Ethyl 2-(3-bromophenyl)-2-oxoacetate (Predicted)[2][3] | ~185.0 | ~163.5 | ~137.0, ~134.5, ~132.0, ~130.5, ~128.0, ~123.0 | 62.5 | 14.0 |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate [1] | 184.9 | 163.2 | 141.6, 134.0, 131.4, 129.3 | 62.5 | 14.1 |
| Ethyl 2-oxo-2-phenylacetate [1] | 186.4 | 163.8 | 134.9, 132.5, 130.0, 128.9 | 62.3 | 14.1 |
Structural Analysis and Visualization
The substitution pattern on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons. In the case of this compound, the chloro-substituent at the meta-position results in a complex splitting pattern for the aromatic protons, which is distinct from the more symmetrical patterns observed for the para-substituted analog and the unsubstituted parent compound.
Caption: Structure and key NMR assignments for this compound.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds of this class.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Experimental Workflow Visualization
The logical flow for the characterization of a synthesized compound using NMR spectroscopy is outlined below.
Caption: Generalized workflow for NMR analysis of a chemical compound.
This guide provides a foundational comparison of the NMR spectra of this compound and its analogs. The presented data and protocols are intended to aid in the accurate identification and characterization of these and similar compounds in a research setting.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For researchers, scientists, and drug development professionals, the precise structural elucidation of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a significant building block in organic synthesis. We present a detailed analysis of its mass spectrometry fragmentation behavior, alongside comparative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outline experimental protocols for these techniques as well as for chromatographic separation by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry: Unraveling the Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) of this compound is predicted to yield a distinct fragmentation pattern, primarily driven by the presence of the ester and α-keto functional groups, as well as the halogenated aromatic ring. While experimental data for this specific molecule is not widely published, data from its close analog, Ethyl 2-(3-bromophenyl)-2-oxoacetate, provides a reliable basis for predicting its fragmentation pathway.[1]
The initial ionization event will generate a molecular ion peak ([M]⁺). Due to the presence of chlorine, a characteristic isotopic pattern ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak is expected. The primary fragmentation pathways involve cleavages adjacent to the carbonyl groups, which are typical for esters and ketones.[1]
Key predicted fragmentation pathways include:
-
Loss of the ethoxycarbonyl group (-COOCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of the 3-chlorobenzoyl cation.
-
Loss of the entire ester group and a carbonyl group (-COOC₂H₅ - CO): Subsequent loss of a carbon monoxide molecule from the 3-chlorobenzoyl cation results in the 3-chlorophenyl cation.
-
Formation of the chlorophenyl radical cation: Cleavage of the bond between the aromatic ring and the keto-ester moiety can also occur.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI-MS fragmentation pathway for this compound.
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive characterization relies on a combination of analytical techniques. NMR and IR spectroscopy, as well as chromatographic methods, offer complementary data for unambiguous structure elucidation.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information through fragmentation. | Isomers can be difficult to distinguish without tandem MS. |
| ¹H NMR Spectroscopy | Number of different types of protons, their chemical environment, and connectivity. | Provides detailed information about the carbon-hydrogen framework. | Requires larger sample amounts than MS, complex spectra can be difficult to interpret. |
| ¹³C NMR Spectroscopy | Number of different types of carbon atoms and their chemical environment. | Complements ¹H NMR for a complete picture of the carbon skeleton. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and non-destructive, excellent for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds coupled with mass analysis. | Excellent for separating complex mixtures and identifying individual components. | Requires the analyte to be volatile and thermally stable, or derivatized.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally sensitive compounds. | Versatile for a wide range of compounds, can be coupled with various detectors (UV, MS). | Resolution may be lower than GC for some compounds. |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on its bromo-analog.[1]
Table 1: Predicted Mass Spectrometry Fragments
| m/z (relative intensity) | Proposed Fragment | Formula |
| 212/214 | Molecular Ion [M]⁺ | [C₁₀H₉ClO₃]⁺ |
| 139/141 | [M - COOC₂H₅]⁺ | [C₇H₄ClO]⁺ |
| 111/113 | [M - COOC₂H₅ - CO]⁺ | [C₆H₄Cl]⁺ |
| 75 | Phenyl fragment | [C₆H₃]⁺ |
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | t | 1H | Ar-H | |
| ~7.90 | d | 1H | Ar-H | |
| ~7.65 | d | 1H | Ar-H | |
| ~7.45 | t | 1H | Ar-H | |
| 4.45 | q | 2H | -OCH₂CH₃ | |
| 1.40 | t | 3H | -OCH₂CH₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~185 | C=O (keto) | |||
| ~163 | C=O (ester) | |||
| ~135 | Ar-C | |||
| ~134 | Ar-C | |||
| ~130 | Ar-C | |||
| ~128 | Ar-C | |||
| ~63 | -OCH₂CH₃ | |||
| ~14 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (keto) |
| ~1250 | Strong | C-O stretch (ester) |
| ~800-750 | Strong | C-Cl stretch |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality analytical data. The following are generalized protocols that can be adapted for the analysis of this compound.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[1]
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane). Derivatization is generally not required for this compound due to its inherent volatility.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions: Use the EI-MS protocol described above.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used. For example, start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm). The eluent can also be directed to a mass spectrometer for LC-MS analysis.
-
Comparative Analytical Workflow
The selection of an analytical workflow depends on the specific goals of the analysis, such as routine purity checks, structural confirmation, or quantitative analysis in a complex matrix.
Caption: A generalized workflow for the characterization and analysis of a target compound.
References
Comparative Guide to Purity Analysis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
This guide provides a comparative overview of analytical methods for determining the purity of Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with a comparative evaluation against a Gas Chromatography (GC) method. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate analytical technique for quality control and stability testing.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the proposed HPLC-UV and GC-FID methods for the purity analysis of this compound. These values are based on standard performance data for similar analytes and are intended for comparative purposes.
| Validation Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.998 |
| Linear Range | 0.1 - 150 µg/mL | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~3 µg/mL |
| Specificity | High (Stability-Indicating) | Moderate to High |
| Analysis Time per Sample | 15 - 25 minutes | 20 - 30 minutes |
Experimental Protocols
Method 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate this compound from its potential process-related impurities and degradation products, making it suitable for stability studies. The presence of the keto-enol tautomerism in β-keto esters can sometimes lead to poor peak shapes in RP-HPLC.[1] To mitigate this, an acidic mobile phase is employed to promote a rapid equilibrium between the two forms, resulting in a single, sharp peak.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A gradient elution is recommended to ensure separation of all potential impurities.
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (Re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. An elevated temperature can help improve peak shape by increasing the rate of tautomer interconversion.[1]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create calibration standards (e.g., 0.1, 1, 10, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve it in acetonitrile to a nominal concentration of 1 mg/mL, and filter through a 0.45 µm syringe filter before injection.
Forced Degradation Studies: To establish the stability-indicating nature of the method, the sample should be subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic stress, as per ICH guidelines. The method should be able to separate the main peak from any degradation products formed.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust alternative for the purity analysis of volatile and thermally stable compounds like this compound. It is particularly useful for detecting non-UV active volatile impurities.
Instrumentation: A standard GC system with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Potential Impurities
A robust purity analysis method must be able to separate the main compound from its potential process-related impurities. Based on the synthesis of the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate, the following impurities could be present in this compound:[2]
-
Starting Materials: 3-chlorobenzaldehyde, ethyl oxalyl chloride.
-
Intermediates: 3-chloromandelic acid, ethyl 3-chloromandelate.
-
By-products: Diethyl oxalate, products of over-acylation or positional isomers from a Friedel-Crafts synthesis.
-
Degradation Products: 3-chlorobenzoic acid (from hydrolysis of the ester and oxidative cleavage).
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the HPLC purity analysis and the decision-making process based on the results.
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for Chromatographic Data Analysis.
References
Reactivity Face-Off: Chloro- vs. Bromo-Substituted Phenyl Glyoxylates in Nucleophilic Acyl Substitution
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. Phenyl glyoxylates bearing halogen substituents are valuable intermediates, but the nature of the halogen—specifically chlorine versus bromine—can significantly impact their reactivity. This guide provides an objective comparison of the reactivity of chloro- and bromo-substituted phenyl glyoxylates in the context of nucleophilic acyl substitution reactions, supported by established chemical principles and extrapolated data from analogous systems.
Executive Summary: Reactivity Profile
In nucleophilic acyl substitution reactions, the primary determinant of reactivity for halo-substituted phenyl glyoxylates is the nature of the halogen acting as a leaving group on the phenyl ring. Generally, bromide is a better leaving group than chloride. This difference is attributed to bromine's lower electronegativity and greater polarizability, which makes the carbon-bromine bond weaker and more susceptible to cleavage compared to the carbon-chlorine bond. Consequently, bromo-substituted phenyl glyoxylates are expected to exhibit higher reaction rates and potentially higher yields under identical conditions compared to their chloro-substituted counterparts.
Comparative Data: Expected Reactivity Trends
| Parameter | Chloro-Substituted Phenyl Glyoxylate | Bromo-Substituted Phenyl Glyoxylate | Rationale |
| Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride due to its lower bond dissociation energy. |
| Reaction Conditions | Often requires harsher conditions (higher temperatures, stronger nucleophiles/bases) | Generally proceeds under milder conditions | The greater reactivity of the C-Br bond allows for more facile substitution. |
| Yield | Potentially lower, especially in competitive reactions | Generally higher | More efficient conversion due to the better leaving group ability of bromide. |
| Substrate Cost | Generally lower | Generally higher | Chloroaromatics are often more commercially available and less expensive than bromoaromatics. |
Experimental Protocol: A Framework for Comparative Analysis
To empirically validate the expected reactivity differences, a standardized experimental protocol is essential. The following outlines a general procedure for comparing the reactivity of a chloro- and a bromo-substituted phenyl glyoxylate in a representative nucleophilic substitution reaction with a common nucleophile, such as piperidine.
Objective: To compare the reaction rate and yield of the reaction between methyl 2-(4-chlorophenyl)-2-oxoacetate and methyl 2-(4-bromophenyl)-2-oxoacetate with piperidine.
Materials:
-
Methyl 2-(4-chlorophenyl)-2-oxoacetate
-
Methyl 2-(4-bromophenyl)-2-oxoacetate
-
Piperidine
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Internal standard (e.g., dodecane) for GC analysis
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve equimolar amounts of the respective phenyl glyoxylate (chloro- or bromo-substituted) in the chosen anhydrous solvent.
-
Internal Standard: Add a known amount of the internal standard to each flask.
-
Reaction Initiation: At time zero, add an equimolar amount of piperidine to each flask simultaneously.
-
Monitoring: Monitor the progress of each reaction over time by withdrawing small aliquots at regular intervals. Quench the aliquots immediately in a vial containing the quenching solution.
-
Work-up of Aliquots: Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over the drying agent.
-
Analysis: Analyze the organic extracts by Gas Chromatography (GC) to determine the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates. Calculate the final product yield after the reaction has gone to completion.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for a comparative study of the reactivity of halo-substituted phenyl glyoxylates.
Caption: A flowchart outlining the key stages of a comparative reactivity study.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of a phenyl glyoxylate with a nucleophile proceeds via a nucleophilic acyl substitution mechanism. The key steps are illustrated below.
Caption: The general mechanism for nucleophilic acyl substitution on a phenyl glyoxylate.
In the context of halo-substituted phenyl glyoxylates, the phenyl group itself is the leaving group, and its ability to depart is influenced by the halogen substituent. While the halogen is not directly eliminated, its electron-withdrawing nature affects the stability of the intermediate and the transition state, thereby influencing the overall reaction rate. The superior electron-withdrawing inductive effect of chlorine versus bromine would suggest a faster reaction for the chloro-substituted compound. However, in nucleophilic aromatic substitutions, the ability of the halogen to stabilize the intermediate and the strength of the carbon-halogen bond are often more dominant factors, leading to the general trend of Br > Cl in terms of leaving group ability and overall reactivity.
The Biological Potential of Ethyl 2-(3-chlorophenyl)-2-oxoacetate Derivatives: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(3-chlorophenyl)-2-oxoacetate and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The presence of the α-keto ester functionality and the chlorinated phenyl ring provides a versatile scaffold for the synthesis of a wide array of molecules with diverse biological activities. While comprehensive studies focusing specifically on a broad range of this compound derivatives are limited in publicly available research, analysis of structurally related compounds and general principles of medicinal chemistry allows for a comparative guide to their potential applications, particularly in anticancer and antimicrobial research.
This guide summarizes the known biological activities of closely related compounds and provides a framework for the potential therapeutic applications of novel derivatives.
Comparative Analysis of Biological Activity
Extensive literature searches did not yield specific quantitative data (e.g., IC50 or MIC values) for a series of derivatives directly synthesized from this compound. However, the biological activities of compounds containing the chlorophenyl moiety and similar structural features have been reported in various studies. This information provides valuable insights into the potential of this class of compounds.
For instance, the presence of a chloro-substituent on a phenyl ring is a common feature in many biologically active molecules, often enhancing their efficacy. Studies on various heterocyclic compounds have demonstrated that chloro-substitution can contribute to potent anticancer and antimicrobial properties.
Potential Therapeutic Applications
Based on the reactivity of the parent compound and the biological profiles of structurally similar molecules, derivatives of this compound are promising candidates for development as:
-
Anticancer Agents: The α-keto ester moiety can be utilized to synthesize a variety of heterocyclic compounds, a class of molecules well-known for their anticancer activities. The chlorophenyl group can further enhance this activity.
-
Antimicrobial Agents: The core structure can be modified to develop novel antibacterial and antifungal compounds.
-
Enzyme Inhibitors: The electrophilic nature of the carbonyl groups makes these derivatives potential inhibitors of various enzymes, which could be relevant for treating a range of diseases.
Experimental Protocols
While specific experimental protocols for the biological evaluation of this compound derivatives are not available, standard assays would be employed to assess their potential activities.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
Given the nascent stage of research into the specific biological activities of this compound derivatives, diagrams of established signaling pathways they modulate are not available. However, we can visualize a general workflow for the synthesis and screening of these compounds.
Below is a conceptual workflow illustrating the process from synthesis to the identification of a lead compound.
Caption: A general workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
While direct and extensive experimental data on the biological activity of this compound derivatives are not yet prevalent in scientific literature, the structural characteristics of this class of compounds suggest significant potential for the development of novel therapeutic agents. The versatile chemical nature of the parent molecule allows for the creation of diverse libraries of derivatives that can be screened for a wide range of biological activities, particularly as anticancer and antimicrobial agents. Further research in this area is warranted to synthesize and evaluate these promising compounds, which could lead to the discovery of new and effective drugs.
A Comparative Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate Derivatives: Synthesis, Properties, and Crystallographic Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of ethyl 2-(phenyl)-2-oxoacetate derivatives, with a focus on the 3-chloro substituted compound. Due to the limited availability of public crystallographic data for the title compound and its isomers, this guide presents a comprehensive, adaptable synthesis protocol, a comparison of physical properties of related chloro-isomers, and a general methodology for X-ray crystallographic analysis.
Comparison of Physical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |
| Ethyl 2-oxo-2-phenylacetate (Ethyl phenylglyoxylate) | C₁₀H₁₀O₃ | 178.18 | 138-139 @ 18 mmHg[1] | 1.516[1] |
| Ethyl 2-(2-chlorophenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | Not available | Not available |
| Ethyl 2-(3-chlorophenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | Not available | Not available |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | Not available | Not available |
Experimental Protocols
Synthesis of Ethyl Phenylglyoxylate Derivatives
The following is a detailed protocol for the synthesis of ethyl benzoylformate (ethyl phenylglyoxylate), which can be adapted for the synthesis of its chlorophenyl derivatives by using the appropriately substituted mandelic acid as a starting material. This procedure is based on a well-established method from Organic Syntheses.[2]
Materials:
-
Mandelic acid (or corresponding 3-chloro-mandelic acid)
-
Potassium permanganate
-
Water
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Ethyl alcohol
-
Benzene
-
Sodium carbonate
-
Sodium bisulfite
-
Anhydrous potassium carbonate
Procedure:
-
Oxidation of Mandelic Acid: In a large flask equipped with a mechanical stirrer, dissolve mandelic acid in water. Slowly add a solution of potassium permanganate in water while maintaining the temperature below a designated point. After the addition is complete, continue stirring until the permanganate color disappears.
-
Work-up of Phenylglyoxylic Acid: Destroy any excess permanganate with a small amount of ethanol. Filter the mixture to remove the manganese dioxide, and wash the filter cake with water. Evaporate the filtrate to a smaller volume and then cool. Acidify the solution with concentrated sulfuric acid.
-
Extraction: Extract the resulting solution multiple times with diethyl ether. Combine the ether extracts and distill off the ether to obtain the crude phenylglyoxylic acid.
-
Esterification: Add a small amount of concentrated sulfuric acid to the crude acid. Esterify by passing the vapor of hot ethyl alcohol through the mixture while heating.
-
Purification of the Ester: After the esterification is complete, cool the mixture and add an equal volume of benzene. Neutralize any remaining free acid by washing with a sodium carbonate solution.
-
Bisulfite Addition Product Formation: Stir the benzene solution with a saturated solution of sodium bisulfite. The bisulfite addition product will precipitate. Filter and wash this solid with benzene and then ether.
-
Regeneration and Final Purification: Decompose the bisulfite addition product with a sodium carbonate solution. Extract the liberated ester with benzene. Dry the benzene solution over anhydrous potassium carbonate. Distill off the benzene and then distill the residual ester under reduced pressure to obtain the pure ethyl phenylglyoxylate derivative.
General Protocol for X-ray Crystallography
For researchers who successfully synthesize and wish to crystallize these derivatives for X-ray diffraction analysis, the following general protocol is recommended.
1. Crystallization:
-
Solvent Selection: Begin by attempting to dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) at room temperature and with gentle heating.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
2. X-ray Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a controlled temperature (often 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of ethyl 2-(phenyl)-2-oxoacetate derivatives.
Caption: A flowchart illustrating the synthesis and purification process for ethyl phenylglyoxylate derivatives, leading to crystallographic analysis.
References
Comparative Performance Analysis of Ethyl 2-(chlorophenyl)-2-oxoacetate Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 2-(3-chlorophenyl)-2-oxoacetate and its ortho- (2-chloro) and para- (4-chloro) substituted isomers. These α-keto esters are versatile building blocks in organic synthesis, particularly in the preparation of heterocyclic compounds of medicinal interest. This document outlines their typical chemical specifications, a detailed experimental protocol for comparing their reactivity, and supporting data to aid in the selection of the most suitable reagent for specific research and development applications.
Product Specifications
The following table summarizes the typical specifications for this compound and its common alternatives, based on commercially available information. It is important to note that specific batch data may vary, and a batch-specific Certificate of Analysis should always be consulted.
| Parameter | Ethyl 2-(2-chlorophenyl)-2-oxoacetate | This compound | Ethyl 2-(4-chlorophenyl)-2-oxoacetate |
| CAS Number | 62123-75-5 | 62123-73-3[1] | 34966-48-8 |
| Molecular Formula | C₁₀H₉ClO₃[2] | C₁₀H₉ClO₃[1] | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol | 212.63 g/mol [1] | 212.63 g/mol |
| Appearance | N/A | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Purity | ≥ 95%[2] | ≥ 97%[1] | ≥ 97% |
| Storage Conditions | 4-8°C[2] | Sealed in dry, 2-8°C[1] | Room Temperature |
Comparative Experimental Protocol: Synthesis of Quinoxaline Derivatives
To objectively assess the performance of the three isomers, a comparative study of their reactivity in the synthesis of a quinoxaline derivative is proposed. Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, and their synthesis often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as the α-keto esters in this guide.
Objective: To compare the reaction yield and rate of Ethyl 2-(2-chlorophenyl)-2-oxoacetate, this compound, and Ethyl 2-(4-chlorophenyl)-2-oxoacetate in the synthesis of a model quinoxaline.
Materials:
-
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
-
This compound
-
Ethyl 2-(4-chlorophenyl)-2-oxoacetate
-
o-Phenylenediamine
-
Ethanol (reagent grade)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for quantitative analysis
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To each flask, add one of the three isomers of Ethyl 2-(chlorophenyl)-2-oxoacetate (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mmol) to each flask.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC at regular intervals (e.g., 30, 60, 90, 120 minutes).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water (20 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified quinoxaline derivative for each reaction. Analyze the purity and quantify the product using HPLC. The reaction rate can be inferred from the TLC monitoring.
Visualizing Experimental Design and Quality Control
To further clarify the experimental process and the relationships between product attributes, the following diagrams are provided.
Caption: Comparative Experimental Workflow for Quinoxaline Synthesis.
Caption: Logical Relationship of Product Quality Attributes.
Expected Outcomes and Performance Comparison
The electronic effects of the chlorine substituent on the phenyl ring are expected to influence the reactivity of the α-keto group. Generally, electron-withdrawing groups can enhance the electrophilicity of the adjacent carbonyl carbon, potentially leading to faster reaction rates. The position of the chlorine atom (ortho, meta, or para) will modulate this effect through a combination of inductive and resonance effects.
-
Reactivity: It is hypothesized that the isomer with the chlorine atom in a position that most effectively withdraws electron density from the keto group will exhibit the highest reaction rate.
-
Yield and Purity: While the reactivity may vary, all three isomers are expected to produce the desired quinoxaline product. The yield and purity of the final product will also be dependent on the stability of the starting materials and any side reactions that may occur.
This comparative guide provides a framework for the rational selection of Ethyl 2-(chlorophenyl)-2-oxoacetate isomers. The provided experimental protocol can be adapted to specific research needs to generate robust and reliable data for informed decision-making in drug discovery and development projects.
References
Comparative Reactivity Analysis: Ethyl 2-(3-chlorophenyl)-2-oxoacetate vs. Ethyl Benzoylformate
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a detailed comparison of the chemical reactivity of Ethyl 2-(3-chlorophenyl)-2-oxoacetate and ethyl benzoylformate. The discussion is grounded in fundamental principles of organic chemistry, supported by a proposed experimental framework for quantitative comparison. This document is intended for researchers, scientists, and professionals in drug development who utilize α-ketoesters as versatile intermediates in the synthesis of complex organic molecules.
Introduction and Structural Overview
Ethyl benzoylformate and its substituted analogues are pivotal building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and chiral molecules. Their reactivity is primarily dictated by the two adjacent carbonyl groups—a ketone and an ester—which are both susceptible to nucleophilic attack.
This guide focuses on comparing the reactivity of the parent compound, ethyl benzoylformate , with its meta-chloro substituted derivative, This compound . The key structural difference is the presence of a chlorine atom on the phenyl ring, which significantly alters the electronic properties of the molecule and, consequently, its chemical reactivity.
Theoretical Reactivity Comparison: The Electronic Effect of the Chloro Substituent
The primary difference in reactivity between the two compounds arises from the electronic effects of the chlorine substituent on the aromatic ring. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Chlorine is a highly electronegative atom. It withdraws electron density from the phenyl ring through the sigma bonds. This electron-withdrawing effect is transmitted to the adjacent keto-carbonyl group, increasing the partial positive charge (electrophilicity) on the carbonyl carbon.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring.
For halogens, the inductive effect (-I) is known to dominate the resonance effect (+R).[1] Therefore, the 3-chloro group acts as a net electron-withdrawing group, deactivating the aromatic ring. This deactivation has a profound impact on the reactivity of the attached α-ketoester moiety.
Hypothesis: Due to the strong electron-withdrawing inductive effect of the chlorine atom, the carbonyl carbon of the ketone in This compound is rendered more electrophilic than the corresponding carbonyl carbon in ethyl benzoylformate. Consequently, this compound is expected to be more reactive towards nucleophilic attack.
While some studies suggest that electron-withdrawing substituents can decrease the electrophilicity of the carbonyl carbon, they also significantly destabilize the ground state of the molecule.[2][3] This ground-state destabilization leads to an overall increase in reactivity.[2][3] The reactivity of similar bromo-substituted benzoylformates is also noted to be enhanced by the electron-withdrawing halogen.[4]
Proposed Experiment for Quantitative Reactivity Comparison
To validate the theoretical hypothesis, a kinetic study of the reduction of the ketone functionality in both compounds can be performed. The reduction of α-ketoesters with a mild reducing agent like sodium borohydride (NaBH₄) is a well-established reaction that is sensitive to the electrophilicity of the ketone carbonyl.
Objective: To determine and compare the second-order rate constants (k) for the reduction of this compound and ethyl benzoylformate with NaBH₄.
-
Materials:
-
This compound
-
Ethyl benzoylformate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Internal Standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Hydrochloric acid (1 M, for quenching)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.
-
Magnetic stirrer and reaction vessels.
-
Volumetric flasks and pipettes.
-
Thermostated water bath.
-
-
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound and ethyl benzoylformate in anhydrous ethanol, each containing a known concentration of the internal standard.
-
Prepare a stock solution of NaBH₄ in anhydrous ethanol.
-
-
Reaction Execution (to be performed for each substrate):
-
Equilibrate the substrate solution in a thermostated water bath (e.g., at 25 °C).
-
Initiate the reaction by adding a specific volume of the NaBH₄ solution to the substrate solution under vigorous stirring. This is time t=0.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of 1 M HCl.
-
-
Analysis:
-
Analyze each quenched aliquot using HPLC or GC to determine the concentration of the remaining starting material relative to the internal standard.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the ketoester (ln[Ketoester]) versus time.
-
The slope of the resulting line will be equal to -k', the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaBH₄ (k = k' / [NaBH₄]).
-
-
Expected Data and Interpretation
Based on the theoretical analysis, the reaction with this compound is expected to proceed at a faster rate. The following table presents hypothetical data to illustrate the expected outcome of the proposed experiment.
| Compound | Hypothetical Pseudo-First-Order Rate Constant (k') (s⁻¹) | Hypothetical Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Expected Relative Reactivity |
| Ethyl benzoylformate | 1.5 x 10⁻³ | 0.15 | 1.0 |
| This compound | 4.5 x 10⁻³ | 0.45 | 3.0 |
Interpretation of Expected Results:
The larger rate constant for this compound would quantitatively confirm that it is more reactive towards nucleophilic attack by the hydride ion from NaBH₄. This increased reactivity is a direct consequence of the electron-withdrawing nature of the 3-chloro substituent, which enhances the electrophilicity of the ketone carbonyl group.
Conclusion and Implications for Synthesis
The presence of a 3-chloro substituent significantly enhances the reactivity of the α-ketoester moiety in this compound compared to the unsubstituted ethyl benzoylformate.
Key Takeaways for Researchers:
-
Increased Reactivity: Expect this compound to react more readily with a wide range of nucleophiles. This can lead to shorter reaction times, milder reaction conditions, or higher yields.
-
Reaction Selectivity: The increased electrophilicity is centered on the ketone carbonyl. This may allow for greater selectivity in reactions where both the ketone and ester groups could potentially react.
-
Synthetic Strategy: When designing synthetic routes, the enhanced reactivity of the chloro-substituted compound can be leveraged. However, its higher reactivity might also lead to undesired side reactions if not properly controlled. Conversely, for reactions requiring a less reactive substrate, ethyl benzoylformate would be the preferred choice.
This guide provides a robust theoretical framework and a practical experimental design for comparing the reactivity of these two important synthetic intermediates. The principles discussed can be extended to predict the reactivity of other substituted benzoylformate derivatives, aiding in the rational design of synthetic strategies in pharmaceutical and materials science research.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted α-Ketoesters
The synthesis of α-ketoesters is of significant interest to researchers in organic chemistry and drug development due to their utility as versatile intermediates in the formation of a wide array of more complex molecules. This guide provides a comparative overview of three validated protocols for the synthesis of substituted α-ketoesters: oxidation of α-hydroxy esters, oxidative esterification of acetophenones, and Friedel-Crafts acylation of arenes. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate their application in a laboratory setting.
Comparative Performance of Synthesis Protocols
The selection of a synthetic route to α-ketoesters often depends on factors such as the availability of starting materials, desired substitution pattern (aliphatic vs. aromatic), and tolerance of functional groups. The following table summarizes the key quantitative data for the three distinct methods, allowing for a direct comparison of their efficacy.
| Method | Key Reagents | Substrate Example | Product Example | Reaction Time | Temperature | Yield (%) | Reference |
| 1. Catalytic Oxidation of α-Hydroxy Ester | Zn(NO₃)₂/VOC₂O₄, O₂ | Methyl DL-mandelate | Methyl benzoylformate | 1.5 h | 80 °C | up to 99 | [1] |
| 2. Oxidative Esterification of Acetophenone | I₂, Alcohols, DMSO | Acetophenone | 2-Phenoxyethyl benzoylformate | 24 h | 110 °C | 85 | |
| 3. Friedel-Crafts Acylation of Arene | Ethyl oxalyl chloride, AlCl₃ | Benzene | Ethyl benzoylformate | 15 min (post-addition) | RT | ~90 | [2][3][4] |
Experimental Protocols
Detailed methodologies for the three highlighted synthetic routes are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Method 1: Catalytic Oxidation of α-Hydroxy Esters
This method utilizes a bimetallic catalytic system for the efficient aerobic oxidation of α-hydroxy esters to the corresponding α-ketoesters.[1]
Procedure:
-
In a 25 mL autoclave, combine the α-hydroxy ester (5 mmol), vanadyl oxalate dihydrate (VOC₂O₄·2H₂O, 0.25 mmol), and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.25 mmol).
-
Add acetonitrile (5 mL) to the autoclave.
-
Pressurize the autoclave with oxygen to 0.2 MPa.
-
Stir the reaction mixture at 80 °C for 1.5 hours.
-
After cooling to room temperature, filter the resulting mixture.
-
The conversion and selectivity can be determined by gas chromatography (GC) analysis of the filtrate. The product can be purified by column chromatography.
Method 2: Metal-Free Oxidative Esterification of Acetophenones
This one-pot protocol describes the synthesis of α-ketoesters from readily available acetophenones and alcohols using iodine as a promoter and dimethyl sulfoxide (DMSO) as both the solvent and an oxidant.
Procedure:
-
To a sealed tube, add the acetophenone (0.5 mmol), the desired alcohol (1.5 mmol), iodine (I₂, 1.25 mmol), and cesium carbonate (Cs₂CO₃, 1.25 mmol).
-
Add DMSO (3 mL) to the tube.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired α-ketoester.
Method 3: Friedel-Crafts Acylation of Arenes
A classic and efficient method for the synthesis of aryl α-ketoesters is the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative.[2][3][4]
Procedure:
-
In a round-bottomed flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) in a dry solvent such as dichloromethane.
-
Cool the stirred mixture in an ice/water bath.
-
Slowly add ethyl oxalyl chloride (1.0 equiv.) to the cooled suspension.
-
To this mixture, add the arene (1.0 equiv.) dropwise, maintaining the low temperature.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for approximately 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by distillation or column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic protocols described.
Caption: General workflows for the synthesis of α-ketoesters.
Caption: A generalized workflow for the workup and purification of α-ketoesters.
References
- 1. Novel Effect of Zinc Nitrate/Vanadyl Oxalate for Selective Catalytic Oxidation of α-Hydroxy Esters to α-Keto Esters with Molecular Oxygen: An In Situ ATR-IR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. websites.umich.edu [websites.umich.edu]
A Comparative Analysis of Reducing Agents for the Synthesis of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selective Reduction of Ethyl 2-(3-chlorophenyl)-2-oxoacetate
The reduction of this compound to its corresponding α-hydroxy ester, Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, is a critical transformation in synthetic organic chemistry. The resulting chiral alcohol is a valuable building block for various pharmaceutically active compounds. The choice of reducing agent is paramount, dictating not only the yield and purity of the product but also its stereochemistry, which is often crucial for biological activity.
This guide provides an objective comparison of common and advanced reduction methodologies applicable to this transformation. While direct comparative experimental data for this compound is not extensively published, this guide draws upon established protocols and data from closely analogous substrates, such as other α-keto esters, to provide a strong predictive framework for reaction design and optimization. We will explore common metal hydrides, asymmetric catalytic hydrogenation, and biocatalytic methods.
Comparative Performance of Reducing Agents
The selection of an appropriate reducing agent depends on the desired outcome, such as cost-effectiveness, scalability, and, most importantly, stereocontrol. The following table summarizes the performance of various agents based on data from α-keto ester reductions.
| Reducing Agent / Catalyst System | Substrate | Key Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| Sodium Borohydride (NaBH₄) | Ethyl 2-(3-bromophenyl)-2-oxoacetate | Methanol or Ethanol, 0 °C to RT | Good (Typical) | N/A (Achiral) | Mild, selective for ketones over esters, cost-effective, easy workup.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 2-(3-bromophenyl)-2-oxoacetate | Anhydrous Diethyl Ether or THF, 0 °C | Good (Typical) | N/A (Achiral) | Powerful, non-selective, reduces both ketone and ester groups if not controlled.[1] |
| Rongalite (Sodium Formaldehyde Sulfoxylate) | General α-Keto Esters | DMSO:H₂O (8:2), K₂CO₃, 70 °C | 85 - 98 | N/A (Achiral) | Inexpensive, transition metal- and hydride-free, tolerant of other reducible groups.[2] |
| Noyori Asymmetric Hydrogenation (Ru-BINAP) | General α-Keto Esters | H₂ (High Pressure), Methanol | High (Typical) | >95 | Excellent enantioselectivity, scalable, requires high-pressure equipment.[3][4] |
| Corey-Bakshi-Shibata (CBS) Reduction | General Prochiral Ketones | BH₃•THF or BH₃•SMe₂, Anhydrous THF, -78 °C to RT | High (Typical) | >95 | High enantioselectivity, predictable stereochemistry, suitable for lab scale.[3][5] |
| Biocatalysis (e.g., S. cerevisiae) | Ethyl 2-(3-bromophenyl)-2-oxoacetate | Aqueous sucrose solution, 30 °C, 24-48h | Moderate to Good | High (Typical) | Green, mild conditions, cost-effective, avoids toxic metals.[3] |
General Experimental Workflow
The reduction of an α-keto ester, regardless of the specific reagent, generally follows a consistent workflow from substrate preparation to final product analysis. This process is visualized in the diagram below.
Caption: General workflow for the reduction of this compound.
Experimental Protocols
The following are detailed, adaptable protocols for the key reduction methodologies discussed. Researchers should perform initial small-scale trials to optimize conditions for the specific substrate.
Reduction using Sodium Borohydride (Achiral)
This method is suitable for producing a racemic mixture of the α-hydroxy ester. It is valued for its simplicity and mild conditions.
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over approximately 15 minutes, ensuring the temperature is maintained below 10 °C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of acetic acid or acetone until gas evolution ceases.[1]
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Asymmetric Reduction via Noyori Catalytic Hydrogenation
This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters and is suitable for producing a specific enantiomer in high optical purity.[4] This method is ideal for larger-scale synthesis.
-
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)] catalyst
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
-
-
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a stirrer bar with the Ruthenium-BINAP catalyst (e.g., 0.01 mol%).
-
Add a solution of this compound (1 equivalent) in degassed methanol.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with high-purity hydrogen gas.
-
Pressurize the vessel to the desired pressure (e.g., 4-100 atm) and begin stirring.[6]
-
Heat the reaction to the desired temperature (e.g., 25-100 °C) and monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC analysis.
-
Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst
The CBS reduction is a premier method for laboratory-scale synthesis, offering high enantioselectivity without the need for high-pressure equipment.[3][5]
-
Materials:
-
This compound
-
(R)- or (S)-Me-CBS catalyst
-
Borane-tetrahydrofuran complex (BH₃•THF) or Borane-dimethyl sulfide (BH₃•SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry glassware, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add the chiral CBS catalyst (e.g., 0.05 - 0.1 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the borane reagent (e.g., 0.6 equivalents of BH₃•THF solution) to the catalyst solution and stir for 10-15 minutes.[3]
-
In a separate dry flask under nitrogen, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the substrate solution to the optimal temperature, often -78 °C (dry ice/acetone bath), although temperatures up to 0 °C can be effective.[3][5]
-
Slowly add the pre-formed catalyst-borane complex from step 3 to the substrate solution via cannula or syringe.
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.[3]
-
Allow the mixture to warm to room temperature, then concentrate under reduced pressure.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)
This "green chemistry" approach utilizes whole-cell biocatalysts, offering a cost-effective and environmentally friendly route to the chiral α-hydroxy ester.
-
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Erlenmeyer flask, orbital shaker
-
-
Procedure:
-
In a large Erlenmeyer flask, dissolve sucrose (e.g., 30 g) in warm (35-40 °C) deionized water (e.g., 200 mL).
-
Add active dry baker's yeast (e.g., 10 g) to the sucrose solution and stir for 30 minutes to activate the yeast culture.[3]
-
Add this compound (e.g., 200 mg) to the fermenting yeast suspension.
-
Seal the flask (e.g., with a cotton plug to allow CO₂ to escape) and place it on an orbital shaker at ~150 rpm at 30 °C.
-
Monitor the reaction by TLC or GC. The reduction is typically complete within 24-48 hours.[3]
-
After completion, add an equal volume of ethyl acetate and stir vigorously for 15 minutes.
-
Filter the entire mixture through a pad of Celite to remove the yeast cells, washing the filter cake with additional ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography and determine enantiomeric excess by chiral HPLC.
-
References
Safety Operating Guide
Proper Disposal of Ethyl 2-(3-chlorophenyl)-2-oxoacetate: A Comprehensive Guide
For Immediate Reference: All personnel handling Ethyl 2-(3-chlorophenyl)-2-oxoacetate must adhere to the disposal guidelines outlined in the official Safety Data Sheet (SDS). This chemical should be treated as hazardous waste and disposed of through an approved waste disposal plant.
This guide provides detailed procedures for the safe and compliant disposal of this compound, a halogenated organic compound. The following instructions are intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste, thereby minimizing environmental impact and maintaining laboratory safety.
Essential Safety and Handling before Disposal
Before initiating any disposal procedures, it is critical to observe the following safety precautions. This information is based on general safety protocols for halogenated organic compounds and should be supplemented with a thorough review of the specific Safety Data Sheet for this compound.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, butyl rubber). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A respirator may be required for large spills. | Avoids inhalation of potentially harmful vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof, and compatible waste container as "Hazardous Waste: this compound".
-
As a chlorinated organic compound, it must be segregated as halogenated organic waste .
-
Crucially, do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Keep a detailed log of the accumulated waste, noting the chemical name and quantity.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with the accurate chemical name, quantity, and hazard information.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Context
The disposal of halogenated organic compounds is regulated by environmental agencies to prevent pollution and protect public health. In the United States, the Environmental Protection Agency (EPA) sets guidelines under the Resource Conservation and Recovery Act (RCRA). It is imperative to adhere to all local, state, and federal regulations governing hazardous waste management. Always consult your institution's specific waste disposal procedures and EHS guidelines.
Essential Safety and Operational Guide for Handling Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(3-chlorophenyl)-2-oxoacetate (CAS No. 62123-73-3) was not available. The following guidance is based on data from structurally similar compounds, such as Ethyl 2-chloro-2-oxoacetate and Ethyl 2-(4-chlorophenyl)-2-oxoacetate. It is imperative to treat this compound with the care required for hazardous chemicals and to consult a certified safety professional before handling.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include:
-
Flammable Liquid and Vapor: The compound is likely flammable, with vapors that can form explosive mixtures with air.[1][2]
-
Corrosive Effects: Causes severe skin burns and serious eye damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1]
-
Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.
GHS Hazard Statements for Analogous Compounds: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be removed and replaced immediately after any splash. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance to similar compounds. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes that can cause severe eye damage.[1] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used if handling outside of a certified chemical fume hood or if there is a risk of aerosolization. | Prevents inhalation of harmful vapors or aerosols.[1] |
Operational Plan: From Receipt to Disposal
The following step-by-step protocol outlines the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]
-
The storage area should be designated for flammable and corrosive liquids.
-
Keep the container tightly closed when not in use.[2]
2. Handling and Preparation of Solutions:
-
Engineering Controls: All handling of the compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[2]
-
Weighing: Use a calibrated analytical balance inside the fume hood. Handle the compound carefully to minimize the generation of aerosols.
-
Dissolving: Slowly add the solvent to the compound to minimize splashing. Use only non-sparking tools.[1][2]
3. Experimental Use:
-
When using the compound in experiments, maintain all prescribed PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.
4. Spill Management:
-
Small Spills: For a small spill within the fume hood, absorb the material with a dry chemical absorbent. Sweep or shovel the absorbed material into an appropriate container for disposal. Ventilate the area.
-
Large Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, stop the leak. Dike the spill for recovery or absorption. Contact your institution's environmental health and safety (EHS) department.
5. Disposal Plan:
-
Waste Collection: All waste materials, including contaminated PPE, absorbent pads, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. The compound is incompatible with strong oxidizing agents, acids, and bases.
-
Final Disposal: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program.[2]
Experimental Protocols: First Aid Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
